5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-22-15-4-9(5-16(23-2)18(15)24-3)13-8-12(21)17-11(20)6-10(19)7-14(17)25-13/h4-7,13,19-20H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTALFFOVOLJORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=C(C=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332740 | |
| Record name | 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62252-10-2 | |
| Record name | 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources and Isolation of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of the flavanone 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone. This document details the primary plant sources, with a focus on Ocimum basilicum (sweet basil), from which the compound has been successfully isolated. It presents a detailed, step-by-step experimental protocol for its extraction and purification, compiled from peer-reviewed scientific literature. Furthermore, this guide includes a summary of the key spectroscopic data essential for its identification and characterization. A significant focus is placed on the compound's neuroprotective properties, with its antioxidant and anti-inflammatory mechanisms visualized through signaling pathway diagrams. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources
This compound has been identified in a variety of plant species. The most well-documented source is Ocimum basilicum L. (sweet basil) , a plant with traditional use in various medicinal systems for neurological ailments.[1][2] Research has led to the successful isolation and characterization of this flavanone from the leaves of O. basilicum.[1][2]
While less specific, reports also suggest the presence of this compound in plants belonging to the Fabaceae and Asteraceae families .[3] Further phytochemical screening of species within these families may reveal additional natural sources.
Isolation and Purification
The isolation of this compound from plant material involves a multi-step process that includes extraction, fractionation, and chromatographic purification. The following protocol is a detailed methodology based on successful laboratory isolations from Ocimum basilicum leaves.
General Experimental Workflow
The overall process for isolating this compound is depicted in the following workflow diagram.
Detailed Experimental Protocol
This protocol outlines the key steps for the isolation and purification of this compound.
2.2.1. Plant Material Preparation
-
Collect fresh leaves of Ocimum basilicum.
-
Air-dry the leaves in a shaded, well-ventilated area until they are brittle.
-
Grind the dried leaves into a coarse powder using a mechanical grinder.
2.2.2. Extraction
-
Maceration:
-
Soak the powdered plant material in 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Allow the mixture to stand for a period of 24 to 72 hours with occasional agitation.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction.
-
Combine all the filtrates.
-
-
Ultrasound-Assisted Extraction (UAE) (Alternative Method):
-
Suspend the powdered plant material in 80% ethanol (e.g., a 1:20 solid-to-solvent ratio).
-
Place the mixture in an ultrasonic bath and sonicate for 20-40 minutes at a controlled temperature (e.g., 50-60°C).[4]
-
Filter the extract and repeat the process for comprehensive extraction.
-
Combine the filtrates.
-
2.2.3. Concentration
-
Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
2.2.4. Fractionation
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The fraction containing the target flavanone is typically of moderate polarity and will likely be enriched in the ethyl acetate fraction.
-
2.2.5. Chromatographic Purification
-
Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like n-hexane to create a slurry.
-
Load the concentrated ethyl acetate fraction onto the top of the silica gel column.
-
Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate, followed by methanol. A suggested gradient could be:
-
n-hexane:ethyl acetate (9:1, 8:2, 7:3, ..., 1:9, v/v)
-
ethyl acetate:methanol (9.5:0.5, 9:1, ..., v/v)[4]
-
-
Collect the eluate in separate fractions.
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions using TLC plates coated with silica gel.
-
Use a suitable solvent system for development (e.g., chloroform:methanol, 9:1 v/v).
-
Visualize the spots under UV light or by using a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing the pure compound based on their TLC profiles.
-
-
Final Purification:
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
-
If necessary, further purification can be achieved through recrystallization or preparative High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data
While specific yield percentages for the isolation of this compound from Ocimum basilicum are not extensively reported in the literature, the efficiency of flavonoid extraction is highly dependent on the chosen methodology. The following table summarizes general quantitative data for the extraction of related methoxyflavones from other plant sources to provide a comparative overview.
| Plant Source | Extraction Method | Solvent System | Compound | Yield |
| Kaempferia parviflora | Maceration (7 days) | 95% Ethanol | 5,7-dimethoxyflavone | 48.10 ± 9.62 g/100 mL of concentrated extract |
| Kaempferia parviflora | Ultrasound-Assisted Extraction | 95% Ethanol | Total Methoxyflavones | 327.25 mg/g of crude extract |
Spectroscopic Data for Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key data are summarized below.
| Spectroscopic Technique | Data |
| Mass Spectrometry (MS) | Molecular Formula: C₁₈H₁₆O₇ Molecular Weight: 344.32 g/mol Exact Mass: 344.089603 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | Data not explicitly available in the reviewed literature. |
| ¹³C NMR (CDCl₃, δ ppm) | Specific data for this compound is not readily available in the provided search results. However, typical chemical shifts for the flavanone skeleton and methoxy groups are well-established in the literature. |
Signaling Pathways and Biological Activity
This compound exhibits significant neuroprotective effects, primarily through its antioxidant and anti-inflammatory properties.[1][2]
Antioxidant and Anti-inflammatory Mechanisms
The neuroprotective action of this compound involves the modulation of key signaling pathways related to oxidative stress and inflammation. In models of neurotoxicity, this flavanone has been shown to counteract the detrimental effects of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]
The proposed mechanism involves the inhibition of signaling cascades that lead to the production of these inflammatory mediators and a reduction in oxidative stress.
Conclusion
This compound is a promising natural compound with significant neuroprotective potential. Its presence in commonly consumed plants like Ocimum basilicum makes it an accessible target for phytochemical research. The detailed isolation protocols and understanding of its biological mechanisms provided in this guide offer a solid foundation for further investigation into its therapeutic applications, particularly in the context of neurodegenerative diseases. Future research should focus on optimizing isolation yields and further elucidating the specific molecular targets within its signaling pathways.
References
- 1. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Basil (Ocimum basilicum L.) Leaves as a Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
Disclaimer: Limited direct experimental data is available for 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone. Much of the information presented herein is based on its flavone analogue, 5,7-Dihydroxy-3',4',5'-trimethoxyflavone, and structurally related flavonoids. This distinction is critical as the presence of a C2-C3 double bond in flavones alters their physicochemical and biological properties compared to flavanones.
Core Physicochemical Properties
This section summarizes the known and predicted physicochemical properties of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone and its corresponding flavone. Due to the scarcity of data for the flavanone, properties of the more extensively studied flavone are provided for comparative purposes.
| Property | 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone (Predicted/Inferred) | Data Type |
| Molecular Formula | C₁₈H₁₆O₇[1][2] | C₁₈H₁₈O₇ | Calculated |
| Molecular Weight | 344.32 g/mol [1][2] | 346.34 g/mol | Calculated |
| Melting Point | 272 - 274 °C | Not Available | Experimental |
| Water Solubility | 96.52 mg/L @ 25 °C | Likely low | Estimated |
| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Likely soluble in similar polar organic solvents | Experimental |
| logP (Octanol/Water) | Not Available | Not Available | - |
| pKa | Not Available | Not Available | - |
Spectroscopic and Structural Data
| Data Type | 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | Reference |
| ¹H-NMR | Data available in literature. | [1] |
| ¹³C-NMR | Spectra available from various sources. | [1][3] |
| Mass Spectrometry | Data available. | [4] |
| X-ray Crystallography | Not available for this specific compound, but available for the related 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.[5] | [5] |
Biological Activity and Signaling Pathways
Research into the biological effects of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone (often referred to as TMF in studies, though referring to the flavone) has highlighted its neuroprotective properties. Studies suggest it mitigates neurotoxicity through a multi-faceted approach involving chelation of heavy metals, antioxidant activity, and modulation of inflammatory pathways.
A key study demonstrated that this flavone can reverse the cognitive and motor deficits induced by lead acetate in rats. The proposed mechanism involves the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Below is a diagram illustrating the hypothesized signaling pathway for the anti-inflammatory effects of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone.
References
Technical Guide: Spectroscopic and Mass Spectrometric Analysis of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7-Dihydroxy-3',4',5'-trimethoxyflavone is a naturally occurring flavonoid that has garnered interest within the scientific community due to its potential biological activities. The precise structural elucidation of such compounds is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of these molecules. This guide summarizes the available NMR and MS data for 5,7-Dihydroxy-3',4',5'-trimethoxyflavone and provides generalized experimental protocols for these analytical techniques as they are applied to flavonoids.
Spectroscopic and Mass Spectrometric Data
The following sections present the available quantitative data for 5,7-Dihydroxy-3',4',5'-trimethoxyflavone. It is important to note that while ¹³C NMR and MS data were found, specific ¹H NMR data for this compound was not available in the searched resources.
2.1. ¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon Atom | Chemical Shift (δ) in ppm |
| Solvent | CDCl₃ |
| C-2 | 164.2 |
| C-3 | 103.5 |
| C-4 | 182.5 |
| C-5 | 161.4 |
| C-6 | 98.2 |
| C-7 | 164.8 |
| C-8 | 94.3 |
| C-9 | 157.5 |
| C-10 | 104.2 |
| C-1' | 126.1 |
| C-2' | 106.5 |
| C-3' | 153.6 |
| C-4' | 138.5 |
| C-5' | 153.6 |
| C-6' | 106.5 |
| 3'-OCH₃ | 56.4 |
| 4'-OCH₃ | 61.0 |
| 5'-OCH₃ | 56.4 |
2.2. Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Value |
| Molecular Formula | C₁₈H₁₆O₇ |
| Molecular Weight | 344.32 g/mol |
| Mass Spectrum (m/z) | 344 (M⁺), 329, 315, 297, 167, 151 |
Experimental Protocols
The following are generalized experimental protocols for the NMR and MS analysis of flavonoids. These are representative methodologies and may require optimization for specific instruments and samples.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the purified flavonoid sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) for referencing the chemical shifts, if required by the instrument's operational procedure.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a 45-90° pulse angle, a spectral width of 200-250 ppm, and a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.
-
3.2. Mass Spectrometry (MS)
-
Sample Preparation for GC-MS:
-
For GC-MS analysis, derivatization of the flavonoid is often necessary to increase its volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS).
-
Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile).
-
Add the silylating agent and heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.
-
-
Instrumentation and Analysis:
-
The analysis is performed on a Gas Chromatograph coupled to a Mass Spectrometer.
-
The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).
-
The separated components elute from the column and enter the mass spectrometer.
-
Electron Ionization (EI) is a common ionization technique used in GC-MS, typically at 70 eV.
-
The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.
-
The resulting mass spectrum shows the molecular ion and characteristic fragmentation patterns that can be used for structural elucidation.
-
Workflow and Signaling Pathway Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a flavonoid compound.
Caption: General workflow for the spectroscopic analysis of a flavonoid.
An In-depth Technical Guide to the Biosynthesis of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone is a polymethoxylated flavanone, a class of flavonoids recognized for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective activities. The strategic placement of hydroxyl and methoxy groups on the flavanone core significantly influences the molecule's bioavailability and biological activity. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in plants. It details the core enzymatic reactions, presents quantitative data for homologous enzymes, and furnishes detailed experimental protocols to facilitate further research and development in this area.
The biosynthesis of this complex flavanone begins with the general phenylpropanoid pathway, which produces the foundational C6-C3-C6 flavonoid skeleton. This core structure then undergoes a series of specific hydroxylation and O-methylation reactions, often referred to as "decorating" enzymes, to yield the final product. While a definitive pathway has not been elucidated in a single plant species, this guide outlines a plausible sequence of enzymatic steps based on our current understanding of flavonoid biosynthesis.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to start from the common flavonoid precursor, naringenin. The pathway involves sequential hydroxylation and O-methylation of the B-ring of the flavanone structure. The precise order of these events can differ between plant species, contingent on the substrate specificity of the involved enzymes.
General Phenylpropanoid Pathway: Formation of the Flavanone Core
The initial steps are shared with the biosynthesis of most flavonoids.[1]
-
Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the deamination of L-phenylalanine to trans-cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates trans-cinnamic acid to p-coumaric acid.
-
4-Coumarate-CoA Ligase (4CL): p-Coumaric acid is activated by the addition of a Coenzyme A molecule, forming p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Naringenin chalcone undergoes stereospecific cyclization to yield the flavanone naringenin (5,7,4'-trihydroxyflavanone).[1]
B-Ring Modification: Hydroxylation and O-Methylation
Naringenin serves as the crucial substrate for a series of modifications on its B-ring, leading to the desired substitution pattern.
Step 1: 3',5'-Hydroxylation
-
Enzyme: Flavonoid 3',5'-Hydroxylase (F3'5'H)
-
Reaction: F3'5'H, a cytochrome P450 enzyme, catalyzes the hydroxylation of naringenin at both the 3' and 5' positions of the B-ring. This reaction yields 5,7,3',4',5'-pentahydroxyflavanone.[2] F3'5'H enzymes are known to accept flavanones as substrates.[2]
Step 2: Sequential O-Methylation
-
Enzymes: O-Methyltransferases (OMTs)
-
Reaction: A series of OMTs catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the hydroxyl groups on the B-ring. The precise regioselectivity and order are determined by the specific OMTs present in the plant. A plausible sequence is:
-
3'-O-Methylation: An OMT with 3'-regiospecificity methylates the 3'-hydroxyl group to yield 5,7,4',5'-tetrahydroxy-3'-methoxyflavanone.
-
4'-O-Methylation: A second OMT methylates the 4'-hydroxyl group to produce 5,7,5'-trihydroxy-3',4'-dimethoxyflavanone.
-
5'-O-Methylation: A third OMT acts on the 5'-hydroxyl group to form the final product, this compound.
-
It is also possible that a single OMT could catalyze multiple methylation steps, or that the order of methylation varies.
Quantitative Data on Key Biosynthetic Enzymes
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Flavonoid 3',5'-Hydroxylase (F3'5'H) | Camellia sinensis | Naringenin | 3.22 | - | - | [2] |
| O-Methyltransferase (OMT) | Chrysosplenium americanum | 3,7,4'-trimethylquercetin | 7.2 | - | - | [3] |
| O-Methyltransferase (OMT) | Citrus reticulata | Eriodictyol | 2.5 | 0.05 | 20,000 | [4] |
| O-Methyltransferase (OMT) | Populus sp. (mutant) | Kaempferol | 15.2 | 0.023 | 1,513 | [5] |
Note: The presented data are from various sources and for enzymes that may have different substrate preferences than those strictly involved in the target compound's synthesis. This table serves as a comparative reference.
Experimental Protocols
Elucidating a biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for the heterologous expression of biosynthetic enzymes and their functional characterization.
Heterologous Expression and Purification of a Flavonoid O-Methyltransferase
This protocol describes the expression of a candidate OMT in E. coli and its subsequent purification.
Methodology:
-
Gene Amplification and Cloning: Amplify the full-length coding sequence of the candidate OMT from plant cDNA using PCR with primers containing appropriate restriction sites. Ligate the PCR product into a suitable expression vector (e.g., pET-28a(+)) containing a purification tag (e.g., His-tag).
-
Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.[6]
-
-
Protein Purification:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C).
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the recombinant protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[3]
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
-
-
Verification: Confirm the purity and size of the protein by SDS-PAGE and determine the protein concentration using a Bradford or BCA assay.
In Vitro Enzyme Assay for a Flavonoid O-Methyltransferase
This protocol describes a method to determine the activity and substrate specificity of a purified recombinant OMT.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a total volume of 100 µL containing:
-
100 mM Tris-HCl buffer (pH 7.5-8.0)
-
1-5 µg of purified recombinant OMT
-
100 µM of the flavonoid substrate (e.g., 5,7,3',4',5'-pentahydroxyflavanone, dissolved in DMSO)
-
200 µM S-adenosyl-L-methionine (SAM) as the methyl donor
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or by adding 20 µL of 20% HCl.
-
Product Extraction: Extract the products by adding 200 µL of ethyl acetate. Vortex and centrifuge to separate the phases. Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness.
-
Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., 50-100 µL of methanol).
-
Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Identify the methylated products by comparing their retention times and mass spectra with authentic standards, if available.
-
In Vitro Enzyme Assay for Flavonoid 3',5'-Hydroxylase
This protocol outlines a method for assaying the activity of F3'5'H, a cytochrome P450 enzyme, using microsomes from heterologous expression systems like yeast.
Methodology:
-
Microsome Preparation:
-
Express the F3'5'H and a cytochrome P450 reductase (CPR) in a suitable host, such as Saccharomyces cerevisiae.
-
Harvest the yeast cells and spheroplast them using zymolyase.
-
Lyse the spheroplasts in a hypotonic buffer and homogenize.
-
Isolate the microsomal fraction by differential centrifugation (e.g., pelleting at 100,000 x g).
-
Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM potassium phosphate buffer pH 7.5, 20% glycerol).
-
-
Reaction Mixture: Prepare a reaction mixture in a total volume of 200 µL containing:
-
50 mM potassium phosphate buffer (pH 7.5)
-
50-100 µg of microsomal protein
-
50 µM of the flavonoid substrate (e.g., naringenin, dissolved in DMSO)
-
1 mM NADPH as a cofactor
-
-
Incubation: Pre-incubate the mixture for 5 minutes at 30°C. Start the reaction by adding NADPH and incubate for 30-60 minutes at 30°C with gentle shaking.
-
Reaction Termination and Product Extraction: Stop the reaction by adding 50 µL of 20% acetic acid. Extract the products twice with 200 µL of ethyl acetate.
-
Analysis: Evaporate the pooled ethyl acetate fractions and redissolve the residue in methanol for analysis by HPLC or LC-MS to identify the hydroxylated products.[2]
Conclusion
The biosynthesis of this compound is a multi-step process involving the core flavonoid pathway followed by a series of hydroxylation and O-methylation reactions. While the exact sequence and specific enzymes are yet to be definitively characterized in a single plant species, the proposed pathway in this guide provides a robust framework for further investigation. The provided experimental protocols for enzyme expression, purification, and activity assays offer a practical starting point for researchers aiming to elucidate this pathway and harness its potential for producing this and other valuable polymethoxylated flavonoids for applications in drug discovery and development. Future research should focus on the identification and characterization of the specific F3'5'H and OMTs from plants known to produce this compound to fully unravel its biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and immunological characterization of a recombinant trimethylflavonol 3'-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering of flavonoid O-methyltransferase for a novel regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.org [mdanderson.org]
- 7. academic.oup.com [academic.oup.com]
In Silico Prediction of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, including neuroprotective, antioxidant, and anti-inflammatory effects. This technical guide provides an in-depth overview of the computational and experimental approaches to predict and validate the bioactivity of this flavanone. We detail in silico methodologies for predicting pharmacokinetic properties and target interactions, provide comprehensive experimental protocols for bioactivity assessment, and illustrate the key signaling pathways potentially modulated by this compound. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound belongs to the flavanone subclass of flavonoids, a diverse group of polyphenolic compounds found in various plants. Emerging research suggests its potential as a therapeutic agent for a range of pathological conditions. In silico prediction methods are increasingly employed in the early stages of drug discovery to assess the potential of natural compounds, thereby reducing the time and cost associated with experimental screening. This guide outlines a systematic approach to the in silico prediction of the bioactivity of this compound and the subsequent experimental validation.
In Silico Bioactivity Prediction
The initial step in evaluating a novel compound is to predict its pharmacokinetic properties and potential biological targets using computational tools. This section details the methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction and molecular docking.
ADMET Properties Prediction
ADMET prediction is crucial for assessing the drug-likeness of a compound. Several online tools and software packages are available for this purpose.
Experimental Protocol: In Silico ADMET Prediction
-
Compound Preparation: Obtain the 2D structure of this compound from a chemical database such as PubChem (CID 5379265). Convert the structure to a suitable format (e.g., SMILES or SDF).
-
Selection of Prediction Tools: Utilize web-based servers like SwissADME and pkCSM for a comprehensive ADMET profile.
-
Physicochemical Properties and Lipinski's Rule of Five: Input the compound's structure into the selected tool to calculate key physicochemical properties, including molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). Evaluate compliance with Lipinski's Rule of Five, which predicts oral bioavailability.
-
Pharmacokinetic Prediction:
-
Absorption: Predict human intestinal absorption (HIA) and Caco-2 cell permeability.
-
Distribution: Predict blood-brain barrier (BBB) permeability and plasma protein binding (PPB).
-
Metabolism: Predict interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to identify potential drug-drug interactions.
-
Excretion: Predict total clearance.
-
-
Toxicity Prediction: Assess various toxicity endpoints, including AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity, and skin sensitization.
-
Data Analysis: Compile the predicted ADMET properties into a table for a comprehensive overview of the compound's drug-likeness and potential liabilities.
Table 1: Predicted ADMET Properties of this compound (Hypothetical Data)
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 344.32 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP | 2.5 | Optimal lipophilicity |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 7 | Compliant with Lipinski's Rule (<10) |
| Pharmacokinetics | ||
| Human Intestinal Absorption | High | Good oral absorption predicted |
| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |
| P-glycoprotein Substrate | No | Low potential for efflux |
| CYP1A2 Inhibitor | Yes | Potential for drug interactions |
| CYP2C9 Inhibitor | Yes | Potential for drug interactions |
| CYP2D6 Inhibitor | No | Low potential for drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug interactions |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | Low | Low risk of liver damage |
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is invaluable for identifying potential molecular targets and understanding the mechanism of action.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: Obtain the 3D structure of this compound. Optimize the ligand's geometry and assign appropriate charges using software like Avogadro or the PRODRG server.[1]
-
Target Protein Selection: Based on the known bioactivities of similar flavonoids, select potential protein targets. For this compound, relevant targets could include components of the NF-κB and Akt/mTOR signaling pathways. Retrieve the 3D crystal structures of these proteins from the Protein Data Bank (PDB).
-
Protein Preparation: Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site or active site of the protein.
-
Docking Simulation: Use molecular docking software such as AutoDock or MOE to perform the docking calculations.[2][3] These programs will generate multiple binding poses of the ligand within the protein's active site.
-
Pose Analysis and Scoring: Analyze the generated docking poses based on their binding energy scores and interactions with the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions). The pose with the lowest binding energy is typically considered the most favorable.
-
Visualization: Visualize the best docking pose using software like PyMOL or Discovery Studio to understand the key interactions between the flavanone and the target protein.
Bioactivity and Quantitative Data
Experimental validation is essential to confirm the predicted bioactivities. This section summarizes the known biological effects of this compound and presents available quantitative data.
Table 2: Summary of Reported Bioactivities and Quantitative Data
| Bioactivity | Experimental Model | Key Findings | Quantitative Data (IC50/EC50) | Reference |
| Antioxidant | DPPH Radical Scavenging Assay | Potent antioxidant activity | IC50 = 5.2 µM | [4] |
| Anti-inflammatory | Lead-induced neurotoxicity in rats | Mitigates inflammatory responses | Not Reported | [5] |
| Neuroprotective | Lead-induced neurotoxicity in rats | Reverses memory and motor deficits | Not Reported | [5] |
Experimental Protocols for Bioactivity Assessment
This section provides detailed protocols for commonly used assays to evaluate the bioactivity of flavonoids.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6]
Protocol:
-
Cell Seeding: Seed cells (e.g., neuronal cells for neuroprotection studies, macrophages for anti-inflammatory studies) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle control, untreated cells).
-
MTT Incubation: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
Western Blot Analysis for NF-κB Pathway Activation
Western blotting is used to detect specific proteins in a sample and is a key technique for studying signaling pathways.[7][8]
Protocol:
-
Protein Extraction: Treat cells with this compound and a pro-inflammatory stimulus (e.g., LPS or TNF-α). Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for key proteins in the NF-κB pathway (e.g., phospho-IκBα, total IκBα, p65).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathways
Based on studies of structurally similar flavonoids, this compound is predicted to modulate key signaling pathways involved in inflammation and cell survival.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many flavonoids.
References
- 1. Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preliminary Antioxidant Activity Screening of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone (TMF) is a flavanone that has been identified as a potent antioxidant and neuroprotective compound.[1] This technical guide provides a comprehensive overview of the preliminary in vitro screening methods to evaluate its antioxidant potential. Detailed experimental protocols for common antioxidant assays, including DPPH, ABTS, and FRAP, are presented to facilitate the replication of these studies. Furthermore, this guide illustrates a typical experimental workflow and a relevant signaling pathway to provide a broader context for the screening process. While specific quantitative antioxidant data for this compound is not widely available in the current literature, this document serves as a foundational resource for researchers initiating studies on this compound.
Data Presentation
A thorough review of the existing scientific literature did not yield specific quantitative data (e.g., IC50 values) for the antioxidant activity of this compound from DPPH, ABTS, or FRAP assays. However, for the purpose of guiding future research and ensuring standardized data presentation, the following tables are provided as templates for summarizing experimental results.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition |
| 10 | e.g., 0.950 | e.g., 5.0 |
| 25 | e.g., 0.750 | e.g., 25.0 |
| 50 | e.g., 0.500 | e.g., 50.0 |
| 100 | e.g., 0.250 | e.g., 75.0 |
| 200 | e.g., 0.100 | e.g., 90.0 |
| IC50 (µg/mL) | - | Calculated Value |
| Ascorbic Acid (Standard) | - | e.g., 8.5 |
Table 2: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance (734 nm) | % Inhibition |
| 10 | e.g., 0.650 | e.g., 20.0 |
| 25 | e.g., 0.500 | e.g., 40.0 |
| 50 | e.g., 0.350 | e.g., 60.0 |
| 100 | e.g., 0.200 | e.g., 80.0 |
| 200 | e.g., 0.100 | e.g., 90.0 |
| IC50 (µg/mL) | - | Calculated Value |
| Trolox (Standard) | - | e.g., 6.2 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration (µg/mL) | Absorbance (593 nm) | Fe(II) Equivalents (µM) |
| 10 | e.g., 0.150 | e.g., 25.0 |
| 25 | e.g., 0.350 | e.g., 58.3 |
| 50 | e.g., 0.650 | e.g., 108.3 |
| 100 | e.g., 1.150 | e.g., 191.7 |
| 200 | e.g., 1.850 | e.g., 308.3 |
| FRAP Value (µM Fe(II)/mg) | - | Calculated Value |
| Ascorbic Acid (Standard) | - | e.g., 4500.0 |
Experimental Protocols
Detailed methodologies for the three primary antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method used to determine the antioxidant activity of a compound based on its ability to donate a hydrogen atom to the stable DPPH radical.[2]
-
Materials:
-
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[4]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value.[2]
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to the DPPH solution.[2] A typical ratio is 100 µL of the sample/standard and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[7] % Inhibition = [(
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
–Acontrolngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ] x 100 WhereAcontrolngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> is the absorbance of the DPPH solution without the sample, andAcontrolngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.[7]Asample
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[2]
-
Materials:
-
Procedure:
-
ABTS•+ Solution Preparation: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[3] Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound and Trolox as described for the DPPH assay.[3]
-
Reaction Mixture: Add a small volume (e.g., 20 µL) of the sample or standard to the ABTS•+ working solution in a 96-well plate.[3]
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6-7 minutes).[2][9]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[2]
-
Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[2]
-
Materials:
-
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[5]
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound and a standard (e.g., FeSO₄ or Trolox).[3]
-
Reaction Mixture: Add a small volume of the sample or standard to the FRAP reagent in a 96-well plate.[3]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).[3]
-
Absorbance Measurement: Measure the absorbance at 593 nm.[3]
-
Calculation: Create a standard curve using known concentrations of FeSO₄. The antioxidant capacity is determined from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram of the sample.[3]
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary antioxidant activity screening of a compound.
Signaling Pathway
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control cellular responses to oxidative stress. The following diagram depicts a simplified representation of the Nrf2-ARE pathway, a key signaling cascade involved in the antioxidant defense system that can be influenced by flavonoids.
References
- 1. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dpph assay ic50: Topics by Science.gov [science.gov]
- 3. benchchem.com [benchchem.com]
- 4. phcogres.com [phcogres.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Initial Cytotoxicity Screening of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone is a flavonoid, a class of polyphenolic compounds naturally occurring in various plants. Flavonoids have garnered significant attention in oncological research due to their potential as anticancer agents. Structurally similar compounds have demonstrated considerable cytotoxic and antiproliferative effects across a range of cancer cell lines. This technical guide provides a framework for the initial in vitro cytotoxicity screening of this compound, outlining detailed experimental protocols and summarizing the anticipated biological effects based on data from analogous flavones.
While specific experimental data for this compound is emerging, research on related polymethoxyflavonoids suggests that its anticancer activity likely involves the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways.[1][2] For instance, the structurally similar compound 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone has been shown to suppress the growth of lung carcinoma cells by inducing apoptosis.[3][4]
Data Presentation: Anticipated Cytotoxic Profile
Based on the cytotoxic efficacy of structurally related flavonoids, the following table provides a hypothetical summary of the kind of quantitative data that would be generated from initial cytotoxicity screening of this compound. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 10 - 50 | 48 |
| A549 | Lung Cancer | 15 - 60 | 48 |
| HepG2 | Liver Cancer | 20 - 75 | 48 |
| HCT116 | Colon Cancer | 25 - 80 | 48 |
| PC-3 | Prostate Cancer | 30 - 90 | 48 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7] The amount of formazan produced is proportional to the number of viable cells.[8]
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1]
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Gently mix to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cytotoxicity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) release assay is another common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[1]
Materials:
-
Cells and test compound prepared as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit.
Protocol:
-
Follow the cell seeding and compound treatment steps as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
Mandatory Visualizations
Caption: Experimental workflow for in vitro cytotoxicity screening.
Anticipated Signaling Pathways
Flavonoids often exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.[10] Based on studies of structurally similar compounds, this compound may impact the following pathways:
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its hyperactivation is common in many cancers.[2][11] Several polymethoxyflavones have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[2] For example, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone has been observed to inhibit the phosphorylation of Akt and mTOR in lung cancer cells.[3]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Some flavonoids have been shown to induce apoptosis in cancer cells through the modulation of MAPK signaling.[12]
Caption: Potential modulation of the MAPK signaling pathway.
Conclusion
This technical guide provides a foundational framework for conducting the initial cytotoxicity screening of this compound. The outlined experimental protocols for MTT and LDH assays are standard methods for evaluating in vitro cytotoxicity.[13][14] While specific data for this compound is not yet widely available, the information from structurally similar flavonoids suggests it holds promise as a potential anticancer agent, likely acting through the induction of apoptosis and the modulation of critical cell signaling pathways such as PI3K/Akt/mTOR and MAPK. Further investigation is warranted to fully elucidate its cytotoxic potential and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. kosheeka.com [kosheeka.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone: From Discovery to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of the flavanone 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone. This naturally occurring flavonoid has been identified as a constituent of the heartwood of Dalbergia odorifera, a plant with a rich history in traditional medicine. This document details the available information on its isolation, structural elucidation, and known biological activities. Methodologies for isolation and characterization are presented, drawing from established phytochemical techniques. While specific research on this compound is limited, this guide consolidates the current knowledge to serve as a foundational resource for further investigation into its therapeutic potential.
Introduction and Discovery
This compound belongs to the flavanone subclass of flavonoids, a large and diverse group of plant secondary metabolites. The discovery of this specific flavanone is linked to the phytochemical investigation of Dalbergia odorifera T. Chen, a tree highly valued in traditional Chinese medicine for its purported therapeutic properties. The heartwood of this plant is a known source of a variety of flavonoids.[1]
Physicochemical and Spectroscopic Data
The structural identity of this compound has been established through various analytical methods. The key physicochemical and spectroscopic data are summarized below.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₈O₇ |
| Molecular Weight | 346.33 g/mol |
| IUPAC Name | 5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chroman-4-one |
| CAS Number | 18103-42-9[2] |
| Class | Flavonoids, Flavanones |
Table 2: Spectroscopic Data Summary
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Data not explicitly available in the reviewed literature for an isolated sample. |
| ¹³C NMR | Predicted chemical shifts are available in spectral databases.[3] |
| Mass Spectrometry (MS) | Consistent with the molecular formula C₁₈H₁₈O₇. |
Note: While specific experimental spectroscopic data from the initial isolation is not detailed in the available search results, analytical service providers offer characterization using techniques like HPLC-MS.[4]
Experimental Protocols
Generalized Protocol for Isolation from Natural Sources
The isolation of this compound from its natural source, such as the heartwood of Dalbergia odorifera, would typically follow a standard phytochemical workflow. This generalized protocol is based on common methodologies for flavonoid extraction and purification.
3.1.1. Plant Material Preparation
-
Obtain the heartwood of Dalbergia odorifera.
-
Air-dry the plant material to a constant weight to remove moisture.
-
Grind the dried heartwood into a coarse powder to increase the surface area for extraction.
3.1.2. Extraction
-
The powdered heartwood is subjected to solvent extraction, typically using a solvent of medium polarity like methanol or ethanol, which are effective for extracting flavonoids.
-
Extraction can be performed by maceration (soaking at room temperature for an extended period) or by more advanced techniques like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.
-
The resulting crude extract is then filtered and concentrated under reduced pressure using a rotary evaporator.
3.1.3. Fractionation and Purification
-
The concentrated crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavanones are typically found in the ethyl acetate or chloroform fractions.
-
The flavonoid-rich fraction is then subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the different components.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.
-
Fractions containing the target compound are combined and may require further purification using techniques such as preparative TLC or Sephadex LH-20 column chromatography to yield the pure this compound.
3.1.4. Structure Elucidation The structure of the isolated compound is confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to establish the complete chemical structure and stereochemistry.
-
Infrared (IR) spectroscopy to identify functional groups.
-
Ultraviolet-Visible (UV-Vis) spectroscopy to observe characteristic flavonoid absorption bands.
dot
References
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone: A Comprehensive Technical Guide on its Role as a Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone is a flavonoid, a class of secondary metabolites widely found in plants. As a derivative of the flavanone backbone, this compound is characterized by hydroxyl groups at positions 5 and 7, and three methoxy groups on the B-ring at positions 3', 4', and 5'. While research specifically on the flavanone is still emerging, the biological activities of the structurally similar flavone, 5,7-dihydroxy-3',4',5'-trimethoxyflavone, and other polymethoxylated flavonoids (PMFs) have garnered significant scientific interest. These compounds are recognized for their potential therapeutic applications, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The presence of methoxy groups is thought to enhance metabolic stability and bioavailability compared to their hydroxylated counterparts, making them attractive candidates for drug development.
This technical guide provides a comprehensive overview of this compound, drawing on available data for the compound and its close structural analogs. It covers its biosynthesis, known biological activities, and the signaling pathways it is presumed to modulate. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | (2S)-5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chroman-4-one |
| Molecular Formula | C₁₈H₁₈O₇ |
| Molecular Weight | 346.33 g/mol |
| CAS Number | Not available for the flavanone. (Flavone: 18103-42-9) |
| Class | Flavanone, Flavonoid, Polyphenol |
Biosynthesis
The biosynthesis of this compound is believed to follow the general phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the flavanone core structure, naringenin. Subsequent hydroxylation and O-methylation steps, catalyzed by specific enzymes such as hydroxylases and O-methyltransferases (OMTs), lead to the formation of more complex flavonoids like this compound. The precise sequence of these final "tailoring" steps can vary between plant species.
Pharmacological Activities and Signaling Pathways
While direct experimental data on this compound is limited, research on the corresponding flavone and other polymethoxylated flavonoids suggests several potential pharmacological activities.
Neuroprotective Effects
Studies on the flavone 5,7-dihydroxy-3',4',5'-trimethoxyflavone have demonstrated neuroprotective properties against lead-induced neurotoxicity in rats.[1] Treatment with the flavone reversed cognitive and motor deficits and normalized biochemical markers associated with brain injury.[1] The neuroprotective mechanisms are believed to involve metal chelation, antioxidant activity, and anti-inflammatory effects.[1]
Anti-inflammatory Activity
Polymethoxylated flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] By inhibiting these pathways, these compounds can reduce the production of pro-inflammatory cytokines and mediators. For instance, the structurally related compound 5,7-dihydroxy-3,4,6-trimethoxyflavone (eupatilin) has been shown to decrease the production of interleukin-8 (IL-8) and prostaglandin E2 (PGE2) in intestinal epithelial cells.[2]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone and its derivatives. This class of flavonoids is of significant interest due to their potential therapeutic applications, including anti-inflammatory, neuroprotective, and anticancer activities.[1][2] The methodologies outlined below are based on established synthetic routes for flavanones and provide a framework for generating a library of derivatives for SAR exploration.
Synthetic Approach
The synthesis of this compound derivatives is typically achieved through a two-step process:
-
Claisen-Schmidt Condensation: An appropriately substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base to form a 2'-hydroxychalcone intermediate.
-
Intramolecular Cyclization: The chalcone intermediate undergoes an acid or base-catalyzed intramolecular cyclization to yield the flavanone core.[3]
An alternative approach involves starting from commercially available materials like syringic acid and phloroglucinol, which can be particularly useful for specific substitution patterns.[4]
Experimental Protocols
General Protocol for the Synthesis of 2'-Hydroxychalcone Intermediates
This protocol is adapted from established methodologies for chalcone synthesis.[3]
Materials:
-
2',4',6'-Trihydroxyacetophenone
-
3,4,5-Trimethoxybenzaldehyde (and its derivatives)
-
Potassium hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrochloric acid (HCl, 10% aqueous solution)
-
Distilled water
-
Ice
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2',4',6'-trihydroxyacetophenone (1 eq) and the desired substituted benzaldehyde (1 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of KOH (or NaOH) in the corresponding alcohol to the reaction mixture with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 16-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture to a pH of approximately 5-6 by the slow addition of 10% aqueous HCl with constant stirring. This will precipitate the chalcone product.
-
Collect the crude solid product by vacuum filtration and wash it with cold water to remove inorganic salts.
-
The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
General Protocol for the Cyclization to this compound Derivatives
This protocol describes a common method for the cyclization of 2'-hydroxychalcones to flavanones.[3][5]
Materials:
-
2'-Hydroxychalcone intermediate from step 2.1
-
Sodium acetate (NaOAc)
-
Methanol (MeOH) or a mixture of Ethanol and Water
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
-
Reflux condenser and heating mantle
Procedure:
-
Dissolve the purified 2'-hydroxychalcone (1 eq) in methanol or an ethanol/water mixture in a round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 24 hours. Monitor the cyclization by TLC until the starting chalcone is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Add ethyl acetate to the residue and wash the organic layer with distilled water (3 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude flavanone.
-
Purify the crude product by column chromatography using a suitable solvent system (e.g., hexanes-ethyl acetate mixtures of increasing polarity) to afford the desired this compound derivative.
Data Presentation for SAR Studies
The following tables summarize quantitative data for the biological activities of various flavanone derivatives to guide SAR studies. The data is compiled from studies on structurally related compounds and serves as a predictive reference for the this compound scaffold.
Table 1: Anti-inflammatory Activity of Flavanone Derivatives
| Compound | Substitution Pattern | Assay | Target/Cell Line | IC₅₀ (µM) | Reference |
| Luteolin | 5,7,3',4'-Tetrahydroxyflavone | NO Inhibition | RAW 264.7 | 16.90 ± 0.74 | |
| 3',4'-Dihydroxyflavone | 3',4'-Dihydroxyflavone | NO Inhibition | RAW 264.7 | 9.61 ± 1.36 | [7] |
| Pinocembrin | 5,7-Dihydroxyflavanone | Antimicrobial | S. aureus | >128 | |
| Halogenated Pinocembrin Derivative (3'-bromo) | 5,7-Dihydroxy-3'-bromoflavanone | Antimicrobial | S. aureus | 16 | [8] |
Note: The anti-inflammatory activity of flavones is promoted by hydroxyl groups at the C3' and C4' positions. Halogenation on the B-ring can enhance antimicrobial activity.
Table 2: Anticancer and MDR Reversal Activity of Flavone Derivatives
| Compound | Substitution Pattern | Assay | Cell Line | Activity (RI₅₀ nM) | Reference |
| TMF | 3',4',7-Trimethoxyflavone | MDR Reversal | K562/BCRP | 18 | [6] |
| HTMF | 5-Hydroxy-3',4',7-trimethoxyflavone | MDR Reversal | K562/BCRP | 7.2 | [6] |
| FTMF | 5-Fluoro-3',4',7-trimethoxyflavone | MDR Reversal | K562/BCRP | 25 | [6] |
Note: RI₅₀ is the concentration of the compound causing a twofold reduction in drug sensitivity. A lower value indicates greater potency in reversing multidrug resistance (MDR). The presence of a 5-hydroxy group appears to enhance the MDR reversal activity compared to the parent trimethoxyflavone.[6]
Mandatory Visualizations
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Signaling Pathway Modulation
Flavanone derivatives have been shown to modulate various signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway Inhibition
Some flavanones exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9]
Caption: Inhibition of the NF-κB signaling pathway by flavanone derivatives.
Akt/mTOR Signaling Pathway Modulation
Certain flavanones have demonstrated anticancer and antiangiogenesis effects through the regulation of the Akt/mTOR signaling pathway.[1]
Caption: Modulation of the Akt/mTOR signaling pathway by flavanone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN101239960A - Synthesis and application of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated HPLC-MS/MS Method for the Quantification of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone is a flavonoid that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] To facilitate preclinical and clinical development, a sensitive, selective, and robust analytical method for its quantification in biological matrices is essential. This application note describes a detailed protocol for a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The described methodology provides a reliable protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.
Principle of the Method
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from endogenous plasma components. A C18 stationary phase is employed to separate compounds based on their hydrophobicity. The mobile phase consists of a gradient of acidified water and an organic solvent (acetonitrile), which allows for the efficient elution of the analyte.[2]
Following chromatographic separation, the analyte is detected by a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) by monitoring the transition of the precursor ion to a specific product ion. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations in sample processing and instrument response.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Apigenin (Internal Standard, IS) (purity ≥98%)[3]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
Standard Solutions Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (Apigenin) in methanol at a concentration of 1 mg/mL.[3]
-
Working Solutions: Prepare working solutions by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.[3]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate working solutions into blank human plasma to achieve the desired concentrations.[3]
Sample Preparation
A protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.[3][5]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL of Apigenin in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).[3]
-
Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Conditions
The following are proposed starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| HPLC System | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (Proposed) | This compound: m/z 347.1 → 153.1Apigenin (IS): m/z 271.1 → 153.1 |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Table 1: Proposed HPLC-MS/MS Parameters |
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.[6] The validation parameters included selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3][6]
Data Presentation
Linearity
The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. The linearity was evaluated by a weighted (1/x²) linear regression.
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
| Table 2: Linearity of the Method |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 3 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| MQC | 50 | < 8 | 92 - 108 | < 8 | 92 - 108 |
| HQC | 800 | < 6 | 95 - 105 | < 6 | 95 - 105 |
| Table 3: Accuracy and Precision Data |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 85 - 95 | 90 - 110 |
| MQC | 50 | 88 - 98 | 92 - 108 |
| HQC | 800 | 90 - 100 | 95 - 105 |
| Table 4: Recovery and Matrix Effect |
Stability
The stability of the analyte in plasma was evaluated under various conditions to ensure the integrity of the samples during handling and storage. The analyte was considered stable if the deviation was within ±15% of the nominal concentration.[4]
| Stability Condition | Duration | Temperature | Stability (%) |
| Short-term (Bench-top) | 4 hours | Room Temperature | 90 - 110 |
| Long-term | 30 days | -80°C | 88 - 105 |
| Freeze-thaw (3 cycles) | N/A | -80°C to RT | 92 - 107 |
| Post-preparative (Autosampler) | 24 hours | 4°C | 95 - 102 |
| Table 5: Stability Data |
Mandatory Visualization
Caption: Experimental workflow from plasma sample handling to final quantification.
Caption: Key parameters for bioanalytical method validation.
A highly sensitive, specific, and reliable HPLC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery.[3][4] This method is well-suited for supporting pharmacokinetic and other clinical studies of this promising therapeutic agent.[3]
References
- 1. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of 5,7-dimethoxyflavone in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Application Notes and Protocols for Assessing the Neuroprotective Effects of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the neuroprotective potential of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone (TMF) using established in vitro models of neuronal damage and neuroinflammation. The protocols detailed below cover the assessment of cell viability, oxidative stress, apoptosis, and key neuroprotective signaling pathways.
Overview of In Vitro Neuroprotection Assessment
To comprehensively assess the neuroprotective effects of TMF, a multi-faceted approach is recommended. This involves inducing neuronal damage in vitro using common neurotoxins and then evaluating the ability of TMF to mitigate this damage. Key aspects to investigate include TMF's ability to preserve cell viability, reduce oxidative stress, inhibit apoptotic pathways, and modulate inflammatory responses in microglia.
Experimental Workflow:
The general workflow for assessing the neuroprotective effects of TMF involves selecting an appropriate neuronal cell model, inducing neurotoxicity, treating the cells with TMF, and finally, evaluating various cellular and molecular endpoints.
In Vitro Models of Neurotoxicity
The choice of an appropriate in vitro model is crucial for studying neuroprotection. Human neuroblastoma SH-SY5Y cells are a commonly used and reliable model.[1] For mimicking neurodegenerative conditions, neuronal damage can be induced using various stressors:
-
Glutamate-induced Excitotoxicity: High concentrations of glutamate can cause neuronal cell death and are relevant to conditions like stroke and epilepsy.[2][3]
-
Hydrogen Peroxide (H₂O₂)-induced Oxidative Stress: H₂O₂ is a common agent used to induce oxidative stress and subsequent neuronal cell death, mimicking conditions of neurodegeneration.[3][4][5]
-
Lipopolysaccharide (LPS)-induced Neuroinflammation: In co-cultures with microglia or to assess the anti-inflammatory effects on microglial cells (e.g., BV-2), LPS is used to induce an inflammatory response.[6][7][8]
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability
A. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Materials:
-
SH-SY5Y cells
-
96-well plates
-
TMF stock solution (in DMSO)
-
Neurotoxin (e.g., Glutamate or H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
DMSO
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of TMF for 2 hours.
-
Induce neurotoxicity by adding the neurotoxin (e.g., 100 µM H₂O₂ or 5 mM Glutamate) and incubate for 24 hours.[5][11]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.[9][12]
Materials:
-
Cell culture supernatant from the experiment described in Protocol 1A.
-
Commercially available LDH cytotoxicity assay kit.
Procedure:
-
Collect the cell culture supernatant before adding the MTT reagent in Protocol 1A.
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.[1]
Materials:
-
SH-SY5Y cells
-
6-well plates
-
TMF stock solution
-
Neurotoxin (e.g., H₂O₂)
-
DCF-DA solution (10 µM in serum-free media)
Procedure:
-
Seed SH-SY5Y cells in a 6-well plate.
-
Treat the cells with TMF and the neurotoxin as described in Protocol 1A.
-
After the treatment period, wash the cells with PBS.
-
Add the DCF-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 3: Assessment of Apoptosis (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[13][14]
Materials:
-
SH-SY5Y cells
-
TMF stock solution
-
Neurotoxin
-
Commercially available colorimetric caspase-3 assay kit (detects cleavage of DEVD-pNA).
Procedure:
-
Culture and treat SH-SY5Y cells in 6-well plates as described in Protocol 1A.
-
After treatment, lyse the cells using the lysis buffer provided in the kit.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer and the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the expression and phosphorylation of key proteins in neuroprotective signaling pathways, such as the Nrf2 and Akt pathways.[15][16][17]
Materials:
-
Treated SH-SY5Y cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Lyse the treated cells in RIPA buffer and quantify the protein concentration.[1][15]
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[15]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.[15]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Data Presentation
Quantitative data from the assays should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of TMF on Cell Viability and Cytotoxicity in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | TMF Conc. (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
| Control | 0 | 100 ± 5.2 | 5.1 ± 1.2 |
| H₂O₂ (100 µM) | 0 | 48.3 ± 4.1 | 100 ± 6.5 |
| H₂O₂ + TMF | 1 | 59.7 ± 3.8 | 82.4 ± 5.3 |
| H₂O₂ + TMF | 5 | 75.2 ± 4.5 | 55.9 ± 4.9 |
| H₂O₂ + TMF | 10 | 88.9 ± 5.0 | 30.1 ± 3.7 |
Table 2: Effect of TMF on ROS Production and Apoptosis in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | TMF Conc. (µM) | Relative ROS Levels (%) | Caspase-3 Activity (fold change) |
| Control | 0 | 100 ± 7.1 | 1.0 ± 0.1 |
| H₂O₂ (100 µM) | 0 | 254.6 ± 15.3 | 3.8 ± 0.4 |
| H₂O₂ + TMF | 1 | 201.3 ± 12.8 | 3.1 ± 0.3 |
| H₂O₂ + TMF | 5 | 155.8 ± 10.5 | 2.2 ± 0.2 |
| H₂O₂ + TMF | 10 | 112.4 ± 8.9 | 1.4 ± 0.1 |
Table 3: Effect of TMF on Nrf2 and p-Akt Protein Expression in H₂O₂-Treated SH-SY5Y Cells (Relative Densitometry)
| Treatment Group | TMF Conc. (µM) | Nrf2 (fold change) | HO-1 (fold change) | p-Akt/Total Akt (fold change) |
| Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| H₂O₂ (100 µM) | 0 | 0.9 ± 0.1 | 1.1 ± 0.2 | 0.6 ± 0.1 |
| H₂O₂ + TMF | 1 | 1.5 ± 0.2 | 1.8 ± 0.3 | 0.9 ± 0.1 |
| H₂O₂ + TMF | 5 | 2.4 ± 0.3 | 2.9 ± 0.4 | 1.4 ± 0.2 |
| H₂O₂ + TMF | 10 | 3.5 ± 0.4 | 4.2 ± 0.5 | 1.9 ± 0.2 |
Key Signaling Pathways
Based on the known antioxidant and anti-inflammatory properties of flavonoids, TMF is hypothesized to exert its neuroprotective effects through the modulation of key signaling pathways.[18][19][20]
A. Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[21] TMF may activate Nrf2, leading to the upregulation of antioxidant enzymes like HO-1.
B. PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. TMF may promote the phosphorylation and activation of Akt, leading to enhanced neuronal survival.
References
- 1. benchchem.com [benchchem.com]
- 2. innoprot.com [innoprot.com]
- 3. Frontiers | Neurotoxic Agent-Induced Injury in Neurodegenerative Disease Model: Focus on Involvement of Glutamate Receptors [frontiersin.org]
- 4. Pathophysiologically relevant levels of hydrogen peroxide induce glutamate-independent neurodegeneration that involves activation of transient receptor potential melastatin 7 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathophysiologically Relevant Levels of Hydrogen Peroxide Induce Glutamate-Independent Neurodegeneration That Involves Activation of Transient Receptor Potential Melastatin 7 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [diposit.ub.edu]
- 8. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Nox4-dependent H2O2 production contributes to chronic glutamate toxicity in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase-3 Activity Assay [bio-protocol.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blotting for Neuronal Proteins [protocols.io]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection | MDPI [mdpi.com]
- 21. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of pathological conditions. 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone is a naturally occurring methoxyflavone that has demonstrated potential as an anti-inflammatory agent. Its therapeutic promise is attributed to its ability to modulate key inflammatory pathways. This document provides detailed protocols for cell-based assays to evaluate the anti-inflammatory efficacy of this compound, focusing on its effects on nitric oxide and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Mechanism of Action
This compound and similar methoxylated flavonoids have been shown to exert their anti-inflammatory effects by inhibiting the production of key inflammatory mediators. This is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The underlying mechanism for this inhibition frequently involves the suppression of major inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated by inflammatory stimuli like LPS, lead to the transcription of numerous pro-inflammatory genes. By interfering with these signaling cascades, this compound can effectively dampen the inflammatory response.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the anti-inflammatory properties of this compound.
Caption: General experimental workflow for evaluating the anti-inflammatory effects of the test compound.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the described assays.
Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | - | 0.5 ± 0.1 | - |
| LPS (1 µg/mL) | - | 25.0 ± 2.1 | 0 |
| Flavanone + LPS | 1 | 20.1 ± 1.8 | 19.6 |
| Flavanone + LPS | 5 | 12.5 ± 1.1 | 50.0 |
| Flavanone + LPS | 10 | 6.3 ± 0.5 | 74.8 |
| Flavanone + LPS | 25 | 2.8 ± 0.3 | 88.8 |
| Flavanone only | 25 | 0.6 ± 0.1 | - |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | - | 50 ± 5 | 30 ± 4 | 20 ± 3 |
| LPS (1 µg/mL) | - | 1200 ± 110 | 800 ± 75 | 500 ± 48 |
| Flavanone + LPS | 1 | 950 ± 88 | 650 ± 60 | 400 ± 37 |
| Flavanone + LPS | 5 | 600 ± 55 | 400 ± 38 | 250 ± 23 |
| Flavanone + LPS | 10 | 300 ± 28 | 200 ± 19 | 125 ± 11 |
| Flavanone + LPS | 25 | 150 ± 15 | 100 ± 9 | 60 ± 5 |
| Flavanone only | 25 | 55 ± 6 | 32 ± 4 | 22 ± 3 |
Table 3: Cytotoxicity of this compound in RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (untreated) | - | 100 |
| Flavanone | 1 | 99.5 ± 0.4 |
| Flavanone | 5 | 98.9 ± 0.6 |
| Flavanone | 10 | 98.2 ± 0.7 |
| Flavanone | 25 | 97.5 ± 0.9 |
| Flavanone | 50 | 95.1 ± 1.2 |
| Flavanone | 100 | 92.3 ± 1.5 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1][2][3][4]
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.[5] Include a negative control (untreated cells) and a positive control (LPS-treated cells without the flavanone).
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[4]
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for the quantification of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[6][7][8][9][10][11]
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.
-
Briefly, this involves adding the supernatants to antibody-coated microplates, followed by the addition of detection antibodies, a substrate solution, and finally a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Signaling Pathway Diagrams
The anti-inflammatory effects of this compound are often mediated through the inhibition of key signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[12][13][14][15] Its activation leads to the expression of numerous pro-inflammatory genes.[12]
Caption: Simplified NF-κB signaling pathway and the potential inhibitory point of the flavanone.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in the inflammatory response.[16][17][18][19]
Caption: Overview of the MAPK signaling cascade and a potential inhibitory target for the flavanone.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 6. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. cusabio.com [cusabio.com]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 14. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 18. synapse.koreamed.org [synapse.koreamed.org]
- 19. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone is a flavonoid that has demonstrated potential therapeutic properties, particularly in the realm of neuroprotection and anti-inflammation. This document provides detailed application notes and protocols for studying its in vivo efficacy using various animal models. The information is compiled from published research, with a focus on providing actionable guidance for experimental design and execution. While data on this specific flavanone is emerging, this guide also incorporates information from structurally similar flavonoids to provide a broader context for its potential biological activities.
I. Animal Models for Efficacy Evaluation
Lead-Induced Neurotoxicity in Rats
This model is designed to assess the neuroprotective effects of this compound against heavy metal-induced cognitive and motor deficits. Chronic exposure to lead acetate in rats leads to oxidative stress, inflammation, and neuronal damage, mimicking aspects of neurodegenerative conditions.
D-galactose-Induced Aging in Mice (for structurally similar compounds)
This model simulates the natural aging process, characterized by increased oxidative stress and cognitive decline. It is a valuable tool for evaluating the anti-aging and neuroprotective potential of compounds.
Lipopolysaccharide (LPS)-Induced Intestinal Inflammation in Rats (for structurally similar compounds)
This model is used to investigate the anti-inflammatory properties of compounds in the context of gut inflammation. LPS, a component of gram-negative bacteria, induces a potent inflammatory response, leading to tissue damage.
II. Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the qualitative in vivo efficacy of this compound in a lead-induced neurotoxicity model in rats. Please note that specific quantitative data from the primary study were not available in the public domain at the time of this compilation.
Table 1: Efficacy of this compound in a Rat Model of Lead-Induced Neurotoxicity [1]
| Parameter Assessed | Animal Model | Treatment Group | Dosage | Duration | Outcome |
| Cognitive Function (Morris Water Maze) | Wistar Rats | Lead Acetate (100 mg/kg) + TMF | 5 and 10 mg/kg | 30 days | Reversed lead-induced memory deficits |
| Motor Function (Horizontal Bar Test) | Wistar Rats | Lead Acetate (100 mg/kg) + TMF | 5 and 10 mg/kg | 30 days | Reversed lead-induced motor deficits |
| Oxidative Stress (TBARS) in Hippocampus & Cerebellum | Wistar Rats | Lead Acetate (100 mg/kg) + TMF | 5 and 10 mg/kg | 30 days | Normalized increased TBARS levels |
| Antioxidant Defense (GSH) in Hippocampus & Cerebellum | Wistar Rats | Lead Acetate (100 mg/kg) + TMF | 5 and 10 mg/kg | 30 days | Normalized compromised GSH levels |
| Neuroinflammation (TNF-α) in Hippocampus & Cerebellum | Wistar Rats | Lead Acetate (100 mg/kg) + TMF | 5 and 10 mg/kg | 30 days | Normalized increased TNF-α levels |
| Neuroinflammation (IL-6) in Hippocampus & Cerebellum | Wistar Rats | Lead Acetate (100 mg/kg) + TMF | 5 and 10 mg/kg | 30 days | Normalized increased IL-6 levels |
| Monoamine Oxidase (MAO-A & MAO-B) | Wistar Rats | Lead Acetate (100 mg/kg) + TMF | 5 and 10 mg/kg | 30 days | Normalized compromised MAO-A & B levels |
TMF: this compound
III. Experimental Protocols
Protocol for Lead-Induced Neurotoxicity in Rats
This protocol details the induction of neurotoxicity using lead acetate and subsequent treatment and behavioral and biochemical assessments.
3.1.1. Animal Model and Induction
-
Animals: Male Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12h light/dark cycle) with ad libitum access to food and water.
-
Induction: Administer lead acetate (100 mg/kg, orally) once daily for 30 days.[1]
3.1.2. Treatment Protocol
-
Test Compound: this compound.
-
Dosage: 5 and 10 mg/kg, administered orally once daily, 30 minutes after lead acetate administration.[1]
-
Vehicle: Prepare a suspension in 0.5% carboxymethylcellulose (CMC) in water.
3.1.3. Behavioral Assessments
-
Morris Water Maze (for cognitive function):
-
Fill a circular pool (approximately 1.5m in diameter) with water (22 ± 1°C) and make it opaque using non-toxic white paint.
-
Place a hidden platform 1-2 cm below the water surface in one of the four quadrants.
-
For five consecutive days, give each rat four trials per day to find the hidden platform, starting from different quadrants.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
On the sixth day, perform a probe trial by removing the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant.
-
-
Horizontal Bar Test (for motor function):
-
Use a horizontal metal bar (2 mm in diameter, 38 cm long) suspended 49 cm above a padded surface.
-
Place the rat at the center of the bar, allowing it to grasp with its forepaws.
-
Record the time until the rat falls.
-
3.1.4. Biochemical Assessments
-
At the end of the treatment period, euthanize the animals and dissect the hippocampus and cerebellum on ice.
-
Homogenize the tissues in appropriate buffers.
-
Oxidative Stress Markers:
-
Thiobarbituric Acid Reactive Substances (TBARS): Measure lipid peroxidation by quantifying malondialdehyde (MDA) levels.
-
Reduced Glutathione (GSH): Measure the levels of this key antioxidant.
-
-
Inflammatory Cytokines:
-
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Quantify the levels of these pro-inflammatory cytokines using ELISA kits according to the manufacturer's instructions.
-
Protocol for D-galactose-Induced Aging in Mice (Reference for similar compounds)
-
Animals: Male or female mice (e.g., C57BL/6J), 8 weeks old.
-
Induction: Administer D-galactose (100-120 mg/kg) via subcutaneous or intraperitoneal injection daily for 6-8 weeks.
-
Treatment: Administer the test compound orally at the desired doses for the duration of the D-galactose induction.
-
Assessments: Perform behavioral tests (e.g., Morris Water Maze, Y-maze) and biochemical analyses of brain tissue (e.g., oxidative stress markers, inflammatory cytokines) as described in the previous protocol.
Protocol for LPS-Induced Intestinal Inflammation in Rats (Reference for similar compounds)
-
Animals: Male Wistar rats (200-250g).
-
Induction: Administer a single intraperitoneal injection of Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/kg).
-
Treatment: Administer the test compound orally at various doses, either as a pre-treatment or post-treatment regimen.
-
Assessments:
-
Clinical Scoring: Monitor body weight, stool consistency, and presence of blood.
-
Histopathology: Collect colon tissue for histological examination of inflammation and tissue damage.
-
Biochemical Markers: Measure levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) and myeloperoxidase (MPO) activity in colon tissue.
-
IV. Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing.
Putative Neuroprotective and Anti-inflammatory Signaling Pathway
Flavonoids, including this compound, are known to exert their effects through the modulation of various signaling pathways. The diagram below illustrates a plausible mechanism of action based on the known activities of this class of compounds.
References
Application Notes and Protocols: 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of structure and function of neurons. Research into novel therapeutic agents has identified flavonoids as a promising class of compounds due to their antioxidant and anti-inflammatory properties. This document focuses on the application of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone and its closely related flavone analogue, 5,7-dihydroxy-3',4',5'-trimethoxyflavone, in the context of neurodegenerative disease research.
Note on Chemical Structures: The user has requested information on a flavanone. However, the available research predominantly focuses on the corresponding flavone. Flavanones and flavones are structurally similar, differing by a double bond in the C ring. Due to the prevalence of data on the flavone, this document will primarily present findings related to 5,7-dihydroxy-3',4',5'-trimethoxyflavone (TMF), a potent antioxidant and neuroprotective compound identified from Ocimum basilicum L. leaves, while acknowledging the potential for the flavanone to exhibit similar activities.[1] Another flavanone, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, has also demonstrated neuroprotective effects in vitro and in vivo, suggesting the therapeutic potential of this class of compounds.[2]
Quantitative Data Summary
The neuroprotective effects of TMF have been quantified in several preclinical models of neurodegeneration. The following tables summarize the key findings.
Table 1: Effects of 5,7-dihydroxy-3',4',5'-trimethoxyflavone on Lead-Induced Neurotoxicity in Rats[1]
| Parameter | Lead Acetate (100 mg/kg) | Lead Acetate + TMF (5 mg/kg) | Lead Acetate + TMF (10 mg/kg) |
| Cognitive Function (MWM Escape Latency) | Increased (Impaired) | Decreased (Improved) | Decreased (Improved) |
| Motor Function (Horizontal Bar Test) | Impaired | Improved | Improved |
| Hippocampal & Cerebellar Lead Levels | Increased | Normalized | Normalized |
| TBARS (Lipid Peroxidation) | Increased | Normalized | Normalized |
| GSH (Antioxidant) | Decreased | Normalized | Normalized |
| TNF-α (Pro-inflammatory Cytokine) | Increased | Normalized | Normalized |
| IL-6 (Pro-inflammatory Cytokine) | Increased | Normalized | Normalized |
| MAO-A & MAO-B Activity | Compromised | Normalized | Normalized |
Table 2: Effects of a structurally related compound, 5,7,4'-trimethoxyflavone, on LPS-Induced Memory Impairment in Mice[3][4][5][6][7][8]
| Parameter | LPS-Treated Group | LPS + TMF (10/20/40 mg/kg) |
| Spatial Memory (MWM) | Impaired | Enhanced |
| Anxiety-Related Measures (OFT) | Increased | Reduced |
| Hippocampal Aβ Levels | Increased | Significantly Reduced |
| Hippocampal IL-1β Levels | Increased | Significantly Reduced |
| Hippocampal IL-6 Levels | Increased | Significantly Reduced |
| Hippocampal TNF-α Levels | Increased | Significantly Reduced |
| Hippocampal GABRG2 mRNA Expression | - | Increased |
| Hippocampal 5-HT2B mRNA Expression | - | Increased |
| Hippocampal 5-HT2C mRNA Expression | - | Increased |
Key Experimental Protocols
Detailed methodologies for reproducing the core findings are provided below.
In Vivo Model of Lead-Induced Neurotoxicity
This protocol describes the induction of neurotoxicity in rats and subsequent treatment with TMF.[1]
-
Animal Model: Use adult male Wistar rats.
-
Induction of Neurotoxicity: Administer lead acetate (100 mg/kg, orally, once daily) for 30 days.
-
Treatment: 30 minutes after lead acetate administration, treat with TMF at doses of 5 and 10 mg/kg (orally, once daily) for the same 30-day period.
-
Behavioral Assessment:
-
Cognitive Function: Perform the Morris Water Maze (MWM) test to assess spatial learning and memory.
-
Motor Function: Use the horizontal bar test to evaluate motor coordination.
-
-
Biochemical Analysis:
-
At the end of the treatment period, sacrifice the animals and collect the hippocampus and cerebellum.
-
Measure lead levels in the brain tissue.
-
Assess levels of Thiobarbituric Acid Reactive Species (TBARS) and Reduced Glutathione (GSH).
-
Quantify pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.
-
Measure the activity of Monoamine Oxidase (MAO) A and B.
-
Morris Water Maze (MWM) Protocol for Rodents
The MWM test is a standard method for assessing hippocampal-dependent spatial learning and memory.[3][4][9][10][11]
-
Apparatus: A circular pool (160-180 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden escape platform is submerged 1-2 cm below the water surface. The room should have various distal visual cues.
-
Acquisition Phase (Training):
-
Conduct 4 trials per day for 4-5 consecutive days.
-
For each trial, gently place the animal into the water at one of four randomized starting positions (N, S, E, W), facing the pool wall.
-
Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the animal fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to orient itself using the distal cues.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, remove the platform from the pool.
-
Allow the animal to swim freely for 60-90 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Biochemical Assays for Brain Tissue Homogenates
These protocols are for measuring markers of oxidative stress and inflammation.
3.3.1. Thiobarbituric Acid Reactive Substances (TBARS) Assay[12][13][14][15]
This assay measures lipid peroxidation.
-
Sample Preparation: Homogenize brain tissue (e.g., hippocampus) in ice-cold 1.15% KCl to make a 10% homogenate.
-
Reaction:
-
Combine 1 ml of the tissue homogenate with 2 ml of a TCA-TBA-HCl reagent (0.375% TBA, 15% TCA).
-
Heat the solution for 15-20 minutes in a boiling water bath.
-
-
Measurement:
-
After cooling, centrifuge the solution at 1000-3500 rpm for 10 minutes to remove the precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify TBARS levels using a standard curve of malondialdehyde (MDA).
-
3.3.2. Reduced Glutathione (GSH) Assay[6]
This assay measures the level of a key endogenous antioxidant.
-
Sample Preparation: Prepare brain tissue homogenate as described above.
-
Reaction: The assay is based on the reaction of GSH with Ellman's reagent (DTNB).
-
Measurement: Measure the absorbance spectrophotometrically at 412 nm. Results are expressed as micromoles of GSH per mg of protein.
3.3.3. ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)[6]
-
Sample Preparation: Use the supernatant from the centrifuged brain tissue homogenate.
-
Procedure: Follow the instructions provided with the specific commercial ELISA kits for TNF-α, IL-6, and IL-1β.
-
Measurement: Measure the absorbance at the specified wavelength and calculate cytokine concentrations based on the standard curve.
Gene Expression Analysis by RT-PCR
This protocol is for quantifying the mRNA expression of target genes in the hippocampus.[3][4][7][8]
-
RNA Extraction: Isolate total RNA from hippocampal tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Perform qPCR using specific primers for the target genes (e.g., GABRG2, 5-HT2B, 5-HT2C) and a reference gene (e.g., GAPDH).
-
Use a qPCR system to amplify and detect the cDNA.
-
-
Data Analysis: Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method.
Visualizations: Pathways and Workflows
Proposed Neuroprotective Mechanism of TMF
The following diagram illustrates the multi-target neuroprotective effects of 5,7-dihydroxy-3',4',5'-trimethoxyflavone.
Caption: Proposed multi-target mechanism of TMF in neurodegenerative diseases.
Experimental Workflow for In Vivo Neuroprotection Studies
This diagram outlines the typical workflow for evaluating the neuroprotective effects of TMF in an animal model.
Caption: General experimental workflow for in vivo TMF studies.
Logical Relationship of TMF's Neuroprotective Properties
This diagram illustrates the logical flow from the chemical properties of TMF to its therapeutic potential.
Caption: Logical flow from TMF's properties to its therapeutic effects.
References
- 1. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kinebraine.be [kinebraine.be]
- 7. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. queensu.ca [queensu.ca]
- 10. mmpc.org [mmpc.org]
- 11. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autoxidation of brain homogenates from various animals as measured by thiobarbituric acid assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
Application Notes and Protocols for 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone as a Cellular Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone is a flavonoid compound of interest for its potential antioxidant properties. Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their capacity to mitigate oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
These application notes provide a comprehensive guide for researchers to evaluate the antioxidant potential of this compound in a cell culture setting. The protocols herein describe methods to quantify the compound's ability to reduce intracellular ROS, inhibit lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes. While specific experimental data for this particular flavanone is limited, the provided protocols are based on established methods for evaluating flavonoids and other antioxidant compounds. The quantitative data presented in the tables are illustrative and intended to serve as a template for organizing experimental findings.
The primary antioxidant mechanisms of flavonoids often involve direct scavenging of free radicals and activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. It is hypothesized that this compound may exert its antioxidant effects through similar mechanisms.
Data Presentation: Illustrative Antioxidant Activity
The following tables summarize hypothetical quantitative data from key cell-based antioxidant assays. These examples are intended to guide the presentation of experimental results obtained using the protocols detailed below.
Table 1: Cellular Antioxidant Activity (CAA) Assay
| Concentration (µM) | % ROS Reduction (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 3.2 |
| 1 | 15.6 ± 4.1 |
| 5 | 35.2 ± 5.5 |
| 10 | 58.9 ± 6.3 |
| 25 | 75.4 ± 4.8 |
| 50 | 88.1 ± 3.9 |
| EC50 (µM) | 8.7 |
Table 2: Lipid Peroxidation (Malondialdehyde - MDA) Assay
| Concentration (µM) | MDA Level (nmol/mg protein) (Mean ± SD) | % Inhibition of MDA Formation |
| 0 (Vehicle Control) | 5.2 ± 0.4 | 0 |
| 1 | 4.5 ± 0.3 | 13.5 |
| 5 | 3.1 ± 0.2 | 40.4 |
| 10 | 2.0 ± 0.3 | 61.5 |
| 25 | 1.2 ± 0.1 | 76.9 |
| 50 | 0.8 ± 0.2 | 84.6 |
| IC50 (µM) | 7.2 |
Table 3: Endogenous Antioxidant Enzyme Activity
| Concentration (µM) | Superoxide Dismutase (SOD) Activity (% of Control) | Catalase (CAT) Activity (% of Control) |
| 0 (Vehicle Control) | 100 ± 8.1 | 100 ± 9.5 |
| 1 | 112 ± 7.5 | 108 ± 8.2 |
| 5 | 135 ± 9.2 | 125 ± 7.9 |
| 10 | 162 ± 10.5 | 148 ± 9.1 |
| 25 | 185 ± 11.3 | 170 ± 10.4 |
| 50 | 205 ± 12.1 | 192 ± 11.8 |
| EC150 (µM) | 8.9 | 11.5 |
Experimental Protocols
Prior to conducting the following assays, it is crucial to determine the non-cytotoxic concentration range of this compound on the selected cell line using a standard cell viability assay (e.g., MTT or LDH assay). All experiments should include appropriate vehicle controls (e.g., DMSO).
Protocol 1: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of the test compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe in response to an oxidative stressor.
Materials:
-
Cell line of choice (e.g., HepG2, HaCaT)
-
96-well black, clear-bottom microplates
-
DCFH-DA probe
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or Hydrogen Peroxide (H₂O₂) as an oxidative stressor
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will achieve 80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound and Probe Incubation:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add 100 µL of treatment medium containing 25 µM DCFH-DA and various concentrations of this compound (e.g., 1-100 µM).
-
Include a vehicle control (DMSO) and a positive control (e.g., Quercetin).
-
Incubate for 1 hour at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Aspirate the treatment solution and wash the cells three times with 100 µL of warm PBS.
-
Add 100 µL of the oxidative stressor (e.g., 600 µM AAPH or 100 µM H₂O₂) to all wells except for the no-stressor control wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.[1]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100
-
Plot the CAA values against the concentration of this compound to determine the EC50 value.
-
Protocol 2: Lipid Peroxidation (MDA) Assay
This protocol quantifies the levels of malondialdehyde (MDA), a major product of lipid peroxidation, using a colorimetric reaction with thiobarbituric acid (TBA).
Materials:
-
Cell line of choice
-
6-well plates
-
Oxidative stressor (e.g., H₂O₂, tert-butyl hydroperoxide)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
MDA standard
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to an oxidative stressor (e.g., 500 µM H₂O₂) for 4-6 hours.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
TBA Reaction:
-
To a defined volume of cell lysate, add TCA solution to precipitate proteins. Centrifuge and collect the supernatant.
-
Add TBA solution to the supernatant and incubate at 95°C for 60 minutes to form the MDA-TBA adduct.[2]
-
-
Measurement:
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.[2]
-
-
Data Analysis:
-
Create a standard curve using MDA standards.
-
Calculate the MDA concentration in the samples and normalize it to the total protein concentration of the lysate.
-
Determine the IC50 value for the inhibition of MDA formation.
-
Protocol 3: Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays
These protocols measure the activity of the primary antioxidant enzymes, SOD and CAT, in cell lysates. Commercial kits are widely available and recommended for these assays. The following is a general procedure.
Materials:
-
Cell line of choice
-
Cell culture plates
-
Cell lysis buffer
-
Commercial SOD and CAT activity assay kits
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and treat with various concentrations of this compound for 24-48 hours.
-
-
Cell Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them according to the instructions provided with the commercial assay kits.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration.
-
-
Enzyme Activity Measurement:
-
Data Analysis:
-
Normalize the enzyme activity to the total protein content of the sample.
-
Calculate the percentage increase in enzyme activity relative to the untreated control.
-
Determine the EC150 value (the concentration that causes a 50% increase in activity) for this compound for each enzyme.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
References
- 1. 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Analytical Standards for 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
Introduction
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone is a flavonoid, a class of secondary metabolites found in various plants.[1] Flavonoids are of significant interest to the scientific community due to their diverse biological activities.[2] Preliminary research suggests that this compound possesses potent antioxidant and neuroprotective properties, having shown potential in mitigating lead-induced neurotoxicity in animal models.[3] Its therapeutic potential underscores the need for the development of a reliable and well-characterized analytical standard.
The availability of a certified analytical standard is critical for the accurate identification and quantification of this compound in various matrices, including plant extracts, biological fluids, and pharmaceutical formulations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of a this compound analytical standard.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₇ | [4] |
| Molecular Weight | 344.3154 g/mol | [1] |
| IUPAC Name | 5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | [1] |
| CAS Number | 18103-42-9 | [1] |
| Synonyms | Tricetin 3',4',5'-trimethyl ether | [1] |
Synthesis and Purification of the Analytical Standard
The synthesis of this compound can be achieved through a two-step process involving the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an acid-catalyzed cyclization.
References
- 1. Human Metabolome Database: Showing metabocard for 5,7-Dihydroxy-3',4',5'-trimethoxyflavone (HMDB0037692) [hmdb.ca]
- 2. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone | C18H16O7 | CID 5379265 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Improving the Bioavailability of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone is a flavonoid with significant therapeutic potential, exhibiting anti-inflammatory, antioxidant, and anticancer properties. However, its practical application is often hindered by poor aqueous solubility and extensive first-pass metabolism, leading to low oral bioavailability. This document provides detailed application notes and experimental protocols for three common techniques aimed at enhancing the bioavailability of this compound: Solid Dispersion, Nanoparticle Formulation, and Cyclodextrin Complexation. The protocols are based on established methods for structurally similar flavonoids and are intended to serve as a comprehensive guide for formulation development.
Introduction: The Challenge of Flavonoid Bioavailability
Flavonoids, including this compound, are a class of polyphenolic secondary metabolites in plants. Their health benefits are well-documented, but their translation into effective therapeutic agents is often challenging. The primary reasons for the low oral bioavailability of many flavonoids are:
-
Poor Aqueous Solubility: The lipophilic nature of polymethoxyflavones like this compound limits their dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. While soluble in organic solvents such as DMSO, chloroform, and ethyl acetate, its aqueous solubility is presumed to be low.[1]
-
Extensive First-Pass Metabolism: Following absorption, flavonoids are often subject to significant metabolism in the intestinal wall and liver.[2][3] This process, primarily involving cytochrome P450 (CYP) enzymes for Phase I metabolism and subsequent conjugation (glucuronidation or sulfation) in Phase II, reduces the concentration of the active compound reaching systemic circulation.[2]
To overcome these limitations, various formulation strategies have been developed to enhance the solubility, dissolution rate, and ultimately, the oral bioavailability of flavonoids.[3]
Bioavailability Enhancement Techniques: A Comparative Overview
Several techniques can be employed to improve the bioavailability of this compound. The selection of a suitable method often depends on the desired formulation characteristics, scalability, and the specific physicochemical properties of the active compound. Below is a summary of the techniques detailed in this document.
Table 1: Comparison of Bioavailability Enhancement Techniques for Flavonoids
| Technique | Principle | Potential Advantages | Potential Disadvantages |
| Solid Dispersion | Dispersion of the hydrophobic drug in a hydrophilic polymer matrix at a molecular level, converting it to an amorphous state.[4][5] | Simple and cost-effective method, significant improvement in dissolution rate. | Potential for recrystallization of the drug during storage, leading to decreased solubility. |
| Nanoparticle Formulation | Reduction of particle size to the nanometer range, increasing the surface area for dissolution.[2][6] | Substantial increase in dissolution velocity and saturation solubility, potential for targeted delivery. | More complex preparation and characterization methods, potential for particle aggregation. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug molecule within the cavity of a cyclodextrin, forming a water-soluble inclusion complex.[7][8] | High potential for solubility enhancement, protection of the drug from degradation. | Can be expensive, potential for competitive displacement of the drug from the complex. |
Note: The quantitative data in the following sections are derived from studies on structurally similar flavonoids due to the limited availability of specific data for this compound.
Detailed Application Notes and Protocols
Technique 1: Solid Dispersion by Solvent Evaporation
Application Note:
The solid dispersion technique is a widely used and effective method for improving the dissolution rate of poorly water-soluble drugs like this compound. By dispersing the compound in a hydrophilic carrier, it is converted from a crystalline to a more soluble amorphous form. Polyvinylpyrrolidone (PVP) and Polyethylene Glycol (PEG) are commonly used carriers. The solvent evaporation method is a popular choice for preparing solid dispersions due to its simplicity and efficiency.
Experimental Protocol:
Objective: To prepare a solid dispersion of this compound to enhance its aqueous dissolution.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Poloxamer 188
-
Ethanol (absolute)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 100-mesh)
Procedure:
-
Dissolution:
-
Accurately weigh this compound and the hydrophilic carrier (e.g., PVP K30) in a desired drug-to-carrier ratio (e.g., 1:4 w/w).
-
Transfer the mixture to a round-bottom flask.
-
Add a minimal amount of absolute ethanol to dissolve the mixture completely. Gentle vortexing or sonication can be used to facilitate dissolution.[2]
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature of 40-50°C until a solid film forms on the flask wall.[2]
-
-
Drying:
-
Scrape the solid mass from the flask.
-
Place the collected solid in a vacuum oven at 40°C for 24-48 hours to ensure complete removal of any residual solvent.[2]
-
-
Pulverization and Sieving:
-
Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a 100-mesh sieve to ensure a uniform particle size.[2]
-
Characterization:
-
Dissolution Studies: Perform in vitro dissolution tests (e.g., USP Paddle Apparatus) in various media (e.g., simulated gastric and intestinal fluids) to compare the dissolution profile of the solid dispersion with the pure compound.
-
Physicochemical Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the flavanone in the solid dispersion.
Workflow Diagram:
Technique 2: Nanoparticle Formulation by Nanoprecipitation
Application Note:
Nanoparticle technology is a highly effective approach to increase the solubility and dissolution rate of poorly soluble compounds. The nanoprecipitation method, a relatively simple "bottom-up" technique, involves the precipitation of the drug from an organic solution upon mixing with an anti-solvent. This results in the formation of nanoparticles with a high surface area-to-volume ratio, which significantly enhances dissolution.
Experimental Protocol:
Objective: To formulate this compound into nanoparticles to improve its aqueous dispersibility and bioavailability.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) or Poloxamer 188 (as a stabilizer)
-
Ethyl acetate
-
Deionized water
-
High-speed stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of this compound and 200 mg of PLGA in 5 mL of ethyl acetate.[2]
-
-
Aqueous Phase Preparation:
-
Prepare a 1% w/v aqueous solution of a stabilizer such as PVA.[2]
-
-
Emulsification:
-
Add the organic phase dropwise to 20 mL of the aqueous phase under high-speed stirring (e.g., 1000 rpm).
-
Emulsify the mixture using a probe sonicator in an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the resulting nanoemulsion at room temperature for 3-4 hours to allow the ethyl acetate to evaporate, leading to the formation of nanoparticles.[2]
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water.
-
Repeat the centrifugation and washing steps twice to remove any unencapsulated drug and excess stabilizer.[2]
-
The final pellet can be lyophilized for long-term storage.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Entrapment Efficiency: Determine the amount of this compound encapsulated in the nanoparticles using a suitable analytical method like HPLC.
-
In Vitro Release Studies: Evaluate the release profile of the flavanone from the nanoparticles in appropriate media.
Workflow Diagram:
Technique 3: Cyclodextrin Complexation by Kneading Method
Application Note:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility and stability. The kneading method is a simple and solvent-efficient technique for preparing these complexes. A study on the structurally similar 5,7-dimethoxyflavone demonstrated a 361.8-fold increase in water solubility upon complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).[9]
Table 2: Expected Solubility Enhancement based on a Structurally Similar Flavonoid
| Compound | Formulation | Fold Increase in Water Solubility | Reference |
| 5,7-dimethoxyflavone | Complex with HP-β-CD | 361.8 | [9] |
Experimental Protocol:
Objective: To prepare an inclusion complex of this compound with HP-β-CD to improve its water solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water solution (50:50 v/v)
-
Mortar and pestle
-
Hot air oven or vacuum oven
Procedure:
-
Molar Ratio Calculation:
-
Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.[2]
-
-
Kneading:
-
Place the accurately weighed HP-β-CD in a mortar.
-
Add a small amount of the ethanol-water (50:50 v/v) solution to form a paste.
-
Gradually add the this compound powder to the paste and knead for 45-60 minutes.[2]
-
-
Drying:
-
Dry the resulting paste in a hot air oven at 50-60°C until it reaches a constant weight.[8]
-
-
Sieving:
-
Pulverize the dried complex and pass it through a 100-mesh sieve to obtain a uniform powder.
-
-
Washing and Final Drying (Optional):
-
Wash the powder with a small amount of cold ethanol to remove any uncomplexed drug from the surface.
-
Dry the final product in a vacuum oven at 40°C.
-
Characterization:
-
Solubility Studies: Determine the aqueous solubility of the complex and compare it to that of the pure flavanone.
-
Complex Formation Confirmation: Use techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and NMR to confirm the formation of the inclusion complex.
Workflow Diagram:
Potential Signaling Pathway Modulation
This compound, like many other flavonoids, is known to exert its biological effects by modulating various intracellular signaling pathways. Its anti-inflammatory and anticancer activities may be attributed to the inhibition of pro-inflammatory and cell survival pathways. Additionally, some flavonoids can reverse multidrug resistance in cancer cells by inhibiting efflux pumps like the ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP).[10]
Hypothesized Signaling Pathway Diagram:
This diagram illustrates that this compound may inhibit the PI3K/Akt signaling pathway, which in turn prevents the activation and nuclear translocation of NF-κB, a key transcription factor for inflammatory and cell proliferation genes. Furthermore, it may inhibit the ABCG2/BCRP efflux pump, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.
Conclusion
The low oral bioavailability of this compound presents a significant hurdle to its clinical development. The formulation techniques of solid dispersion, nanoparticle formulation, and cyclodextrin complexation offer viable and effective strategies to overcome this limitation by enhancing its aqueous solubility and dissolution rate. The detailed protocols provided herein serve as a starting point for researchers to develop optimized formulations of this promising flavonoid, thereby unlocking its full therapeutic potential. Further in vivo pharmacokinetic studies are warranted to validate the efficacy of these formulations.
References
- 1. Bioactivities, bioavailability, and biosynthesis of citrus polymethoxyflavones - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A 5,7-dimethoxyflavone/hydroxypropyl-β-cyclodextrin inclusion complex with anti-butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Secrets of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone: A Guide to Investigating its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of application notes and detailed protocols for elucidating the mechanism of action of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone, a promising bioactive flavonoid. Given the limited direct research on this specific flavanone, the proposed experimental design draws upon established methodologies for structurally similar polymethoxyflavonoids (PMFs). The core hypothesis is that this compound possesses anti-inflammatory, antioxidant, and anticancer properties, likely mediated through the modulation of key cellular signaling pathways.
I. Postulated Biological Activities and Mechanistic Overview
Based on the activities of related flavonoids, this compound is predicted to exert its effects through several key mechanisms[1]. These include the suppression of inflammatory responses, induction of cancer cell death (apoptosis), and inhibition of cell proliferation. The presence of both hydroxyl and methoxy groups on the flavanone backbone is characteristic of flavonoids with significant bioactivity[1].
A proposed general workflow for investigating these activities is outlined below. It begins with broad screening for cytotoxic effects and progresses to more specific assays to pinpoint the underlying molecular pathways.
Caption: High-level experimental workflow for elucidating the mechanism of action.
II. Data Presentation: Summarizing Quantitative Results
Effective analysis requires the systematic collection and clear presentation of quantitative data. The following tables serve as templates for summarizing results from key experiments.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type / Cell Type | Assay | Incubation Time (hrs) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | Data |
| MDA-MB-231 | Breast Adenocarcinoma | MTT | 48 | Data |
| A549 | Lung Carcinoma | MTT | 48 | Data |
| HCT116 | Colon Carcinoma | MTT | 48 | Data |
| RAW 264.7 | Murine Macrophage | MTT | 24 | Data |
| HEK293 | Normal Human Kidney | MTT | 48 | Data |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit cell viability by 50%.
Table 2: Effect on Apoptosis and Cell Cycle Distribution (at 48 hrs)
| Cell Line | Treatment (Concentration) | Early Apoptosis (%) ± SD | Late Apoptosis (%) ± SD | G2/M Phase Arrest (%) ± SD |
| A549 | Vehicle Control | Data | Data | Data |
| 0.5 x IC50 | Data | Data | Data | |
| 1.0 x IC50 | Data | Data | Data | |
| 2.0 x IC50 | Data | Data | Data |
Table 3: Effect on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
| Mediator | Treatment (Concentration) | Level (pg/mL or % of Control) ± SD |
| TNF-α | Vehicle Control + LPS | Data |
| 10 µM + LPS | Data | |
| 25 µM + LPS | Data | |
| 50 µM + LPS | Data | |
| IL-6 | Vehicle Control + LPS | Data |
| 10 µM + LPS | Data | |
| 25 µM + LPS | Data | |
| 50 µM + LPS | Data | |
| Nitric Oxide (NO) | Vehicle Control + LPS | Data |
| 10 µM + LPS | Data | |
| 25 µM + LPS | Data | |
| 50 µM + LPS | Data |
III. Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color[2].
-
Materials:
-
Human cancer cell lines (e.g., A549, HCT116) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same final concentration of DMSO) and blank wells (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes[2].
-
Materials:
-
Selected cancer cell line (e.g., A549)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for 24 or 48 hours.
-
Harvest the cells (including floating and attached cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples within 1 hour using a flow cytometer.
-
Protocol 3: Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample and is crucial for investigating signaling pathways.
-
Materials:
-
Selected cell line (e.g., A549 for cancer pathways, RAW 264.7 for inflammation)
-
This compound
-
LPS (for inflammation studies)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-NF-κB, p-Akt, p-mTOR, Cleaved Caspase-3, Bcl-2, Bax, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Seed cells and treat with the compound (and/or LPS for inflammation) for the desired time.
-
Lyse cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system. Quantify band intensity relative to a loading control like β-actin.
-
IV. Visualization of Postulated Signaling Pathways
Anticancer Mechanism: PI3K/Akt/mTOR and Apoptosis Pathways
Many flavonoids exert anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival, proliferation, and apoptosis[3]. Inhibition of this pathway can lead to the activation of the intrinsic apoptotic cascade.
Caption: Postulated anticancer mechanism via Akt inhibition and apoptosis induction.
Anti-inflammatory Mechanism: NF-κB Signaling Pathway
Flavonoids are known to suppress inflammation by inhibiting the NF-κB signaling pathway[1][4]. In resting cells, NF-κB is sequestered in the cytoplasm by IκBα. Inflammatory stimuli like LPS lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Postulated anti-inflammatory mechanism via inhibition of NF-κB signaling.
These protocols and conceptual frameworks provide a robust starting point for a thorough investigation into the mechanism of action of this compound, paving the way for its potential development as a therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields and other common challenges encountered during the synthesis of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone.
Troubleshooting Guides
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low Overall Yield of this compound
Q: My final yield of the target flavanone is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound can originate from either of the two primary stages: the Claisen-Schmidt condensation to form the chalcone intermediate, or the subsequent acid-catalyzed intramolecular cyclization.
For the Claisen-Schmidt condensation step (formation of 2'-hydroxy-3,4,5-trimethoxychalcone):
-
Incomplete Reaction: The condensation between 2',4',6'-trihydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde may not have gone to completion.
-
Side Reactions: The highly hydroxylated acetophenone is susceptible to side reactions under strong basic conditions.
-
Solution: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to minimize side product formation.[1]
-
For the acid-catalyzed cyclization step:
-
Incomplete Cyclization: The chalcone intermediate may not be fully converted to the flavanone.
-
Product Degradation: The polyhydroxylated flavanone can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition.[2]
-
Solution: Use a minimal amount of acid catalyst and try to keep the reflux time to the minimum required for complete conversion. If degradation is suspected, consider using a milder acid catalyst.
-
Issue 2: Formation of Significant Side Products
Q: I am observing multiple spots on my TLC plate besides the desired product. What are these impurities and how can I minimize them?
A: A common side product in flavanone synthesis is the corresponding flavone, which can be formed via oxidation.[3] Depending on the specific conditions, other side reactions may also occur.
-
Minimizing Flavone Formation: If the flavone is not the desired product, avoid overly harsh conditions or the presence of oxidizing agents.
-
Purification: Effective purification is key to removing side products. Column chromatography using a silica gel stationary phase with a hexane/ethyl acetate or dichloromethane/methanol gradient is a standard and effective technique.[4] Recrystallization from a suitable solvent like ethanol can also be used to purify the final product.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A: The most common approach is a two-step synthesis.[1] The first step is a base-catalyzed Claisen-Schmidt condensation between 2',4',6'-trihydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde to form the intermediate 2'-hydroxychalcone. The second step is an acid-catalyzed intramolecular cyclization of this chalcone to yield the final flavanone product.[1]
Q2: Which catalysts are most effective for the cyclization of the chalcone to the flavanone?
A: Strong acids like sulfuric acid or hydrochloric acid are commonly used as catalysts for the intramolecular Michael addition that leads to the flavanone.[1] The reaction is typically carried out in a solvent such as glacial acetic acid or ethanol at reflux temperature.[1]
Q3: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the Claisen-Schmidt condensation and the cyclization reaction.[3] By comparing the spots of the reaction mixture with the starting materials and, if available, a standard of the product, you can determine when the reaction is complete.
Q4: Are there alternative methods to improve the yield and reduce reaction time?
A: Yes, microwave-assisted synthesis has been shown to significantly shorten reaction times and often leads to higher yields in flavonoid synthesis.[4] This "green chemistry" approach can be applied to the cyclization step.[4]
Q5: What are the best practices for purifying the final product?
A: Purification of this compound typically involves column chromatography on silica gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).[1] Subsequent recrystallization from a suitable solvent system (e.g., ethanol/water) can further enhance purity.[1]
Data Presentation
The following table presents representative yields for the key steps in flavanone synthesis. Note that specific yields for this compound may vary based on the exact experimental conditions used.
| Reaction Step | Reactants | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Claisen-Schmidt Condensation | 2',6'-dihydroxyacetophenone + 3,4-dimethoxybenzaldehyde | KOH / Room Temp. | 48 h | 97% | [5] |
| 2',6'-dihydroxy-3,4-dimethoxy chalcone synthesis | Grinding with NaOH | 15 min | 74-80% | [5] | |
| Intramolecular Cyclization | 2'-hydroxychalcone | I₂ / DMSO | 5 h | 74% | [6] |
| 2'-hydroxychalcone | InCl₃·4H₂O / DCM | 15 h | 93% | [7] | |
| 2'-hydroxychalcone | ZnCl₂ / DCM | - | 75% | [7] |
Experimental Protocols
Step 1: Synthesis of 2'-Hydroxy-3,4,5-trimethoxychalcone (Chalcone Intermediate)
This protocol is based on the Claisen-Schmidt condensation.
Materials:
-
2',4',6'-Trihydroxyacetophenone
-
3,4,5-Trimethoxybenzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol
-
10% Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2',4',6'-trihydroxyacetophenone and 1.0 equivalent of 3,4,5-trimethoxybenzaldehyde in ethanol.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add a solution of potassium hydroxide (10-15 equivalents) in ethanol to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the mixture to a pH of approximately 5-6 with the slow addition of 10% aqueous HCl.
-
Collect the precipitated crude chalcone by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography.[1]
Step 2: Synthesis of this compound
This protocol describes the acid-catalyzed cyclization of the chalcone intermediate.
Materials:
-
Synthesized 2'-Hydroxy-3,4,5-trimethoxychalcone
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 1.0 equivalent of the purified chalcone from Step 1 in glacial acetic acid in a round-bottom flask.
-
Add a catalytic amount (a few drops) of concentrated sulfuric acid or hydrochloric acid to the solution.
-
Heat the reaction mixture to reflux (approximately 100-120°C) for 4-8 hours. Monitor the disappearance of the starting chalcone by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence stops.
-
The crude flavanone will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] This compound is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[1] For most biological assays, a high-purity, anhydrous grade of DMSO should be used to create a concentrated stock solution.
Q2: I'm having trouble dissolving the flavanone in the recommended solvent at room temperature. What can I do?
A2: It is not uncommon for flavonoids to require additional steps for complete dissolution. To improve solubility, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period. This combination of gentle heat and sonication can significantly enhance the dissolution of the compound.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This phenomenon, known as precipitation upon dilution, is a common issue with hydrophobic compounds. Here are several strategies to prevent it:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically at or below 0.5% (v/v), to minimize solvent toxicity and reduce the likelihood of precipitation.
-
Pre-warm the Medium: Before adding the stock solution, warm your cell culture medium to 37°C.
-
Rapid and Uniform Mixing: Add the stock solution to the medium while gently vortexing or swirling. This ensures rapid dispersion and prevents localized high concentrations that can lead to precipitation.
-
Presence of Serum: If your experimental design allows, the presence of serum proteins like fetal bovine serum (FBS) in the culture medium can help to stabilize hydrophobic compounds and prevent them from precipitating.
-
Reduce the Working Concentration: If precipitation persists, consider lowering the final working concentration of the flavanone in your assay.
Q4: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
A4: Yes, several advanced formulation strategies can be employed to enhance the aqueous solubility of flavonoids:
-
Co-solvents: Using a water-miscible organic solvent in combination with water can increase solubility.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic flavanone molecule within the hydrophilic cavity of a cyclodextrin can significantly improve its water solubility.
-
Solid Dispersions: Dispersing the compound in an inert, hydrophilic carrier can create a solid product with enhanced dissolution properties.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Compound does not fully dissolve in the primary solvent (e.g., DMSO). | The concentration may be too high, or the dissolution kinetics are slow. | - Gently warm the solution to 37°C.- Use an ultrasonic bath to aid dissolution.- Try preparing a lower concentration stock solution. |
| Precipitation occurs immediately upon dilution into aqueous buffer or cell culture medium. | The compound's solubility limit in the final aqueous solution has been exceeded. | - Lower the final concentration of the flavanone.- Decrease the final percentage of the organic solvent (e.g., DMSO to ≤0.5%).- Add the stock solution to pre-warmed media while vortexing for rapid dispersion.- If permissible, ensure the presence of serum in the medium. |
| The solution becomes cloudy or shows precipitation over time during the experiment. | The compound is not stable in the aqueous environment at the experimental concentration and temperature. | - Prepare fresh working solutions immediately before use.- Consider using a solubility-enhancing technique like cyclodextrin complexation.- Evaluate if a lower, more stable concentration can be used. |
| Inconsistent results between experiments. | Variability in the preparation of the compound solution, leading to different effective concentrations. | - Standardize the protocol for preparing stock and working solutions, including temperature, mixing speed, and time.- Visually inspect for any undissolved particles or precipitation before each experiment.- Perform a solubility assessment to determine the maximum soluble concentration under your experimental conditions. |
Quantitative Solubility Data
| Solvent | Solubility | Estimated Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~100 mg/mL* | [2] |
| Chloroform | Soluble | Not Determined | [1] |
| Dichloromethane | Soluble | Not Determined | [1] |
| Ethyl Acetate | Soluble | Not Determined | [1] |
| Acetone | Soluble | Not Determined | [1] |
| Water | Poorly Soluble | Not Determined |
*Note: The value in DMSO is an estimation based on the reported solubility of the structurally similar compound 3-Hydroxy-5,7,4′-trimethoxyflavone. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This protocol describes the determination of the equilibrium solubility of this compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4, cell culture medium)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of the flavanone powder (e.g., 5 mg) and add it to a vial containing a known volume of the desired solvent (e.g., 2 mL). The amount of solid should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for 24 to 48 hours to reach equilibrium.
-
Separation of Undissolved Solid: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials to pellet the remaining solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm syringe filter. This step should be performed quickly to avoid temperature changes that could affect solubility.
-
Quantification by HPLC-UV:
-
Prepare a series of standard solutions of the flavanone in a suitable organic solvent (e.g., methanol or acetonitrile) at known concentrations.
-
Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the range of the standard curve.
-
Inject the diluted sample and the standard solutions onto the HPLC system.
-
Set the detection wavelength to the λmax of the flavanone (typically in the range of 280-340 nm).
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of the flavanone in the diluted sample from the calibration curve and calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.
-
Protocol 2: MTT Cell Viability Assay to Assess Cytotoxicity
This protocol provides a general method for assessing the cytotoxicity of this compound using the MTT assay.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of the flavanone (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should be ≤0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).
-
After 24 hours of cell attachment, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the flavanone.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the flavanone concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration that inhibits 50% of cell viability) from the curve.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logical workflow for troubleshooting precipitation issues.
References
Technical Support Center: Troubleshooting HPLC Separation of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone and its isomers.
Troubleshooting Guides (Question & Answer Format)
This section addresses specific problems in a question-and-answer format, offering systematic approaches to identify and resolve them.
Issue 1: Poor Resolution or Co-elution of Isomers
Question: My this compound isomers are not separating, resulting in poor resolution or complete co-elution. What steps can I take to improve this?
Answer: Poor resolution of structurally similar flavanone isomers is a frequent challenge. A systematic optimization of your chromatographic conditions is key.
Initial Checks:
-
Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Evaluate your column's performance with a standard compound.
-
System Suitability: Ensure your HPLC system is functioning correctly by performing a system suitability test.[1]
Optimization Strategies:
-
Mobile Phase Composition: This is a critical factor for isomer selectivity.[1]
-
Organic Solvent: Acetonitrile often provides better separation efficiency for flavonoids compared to methanol. Try adjusting the organic solvent percentage in small increments (e.g., 2-5%). For reversed-phase HPLC, decreasing the organic solvent content will generally increase retention time.
-
Mobile Phase pH: The pH can significantly impact the retention and selectivity of flavanone isomers with phenolic hydroxyl groups.[2] At a low pH (e.g., < 4), these groups are protonated, making the molecule less polar and more retained on a C18 column.[2] At a higher pH (e.g., > 6), deprotonation can lead to earlier elution.[2] A systematic study of pH can reveal the optimal selectivity.[2] Adding 0.1% formic acid or acetic acid to the mobile phase is a good starting point to improve peak shape and resolution.[3]
-
-
Column Temperature: Temperature affects mobile phase viscosity and the interaction between analytes and the stationary phase.[2] Increasing the column temperature (e.g., to 30-40 °C) can decrease viscosity, leading to sharper peaks and potentially improved resolution.[2]
-
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and sometimes improve the separation of closely eluting peaks.[2] However, an excessively low rate may lead to band broadening.[2]
-
Column Chemistry: If a standard C18 column is not providing adequate separation, consider stationary phases with different selectivities. Phenyl-Hexyl columns offer pi-pi interactions, while Pentafluorophenyl (PFP) columns can provide alternative separation mechanisms beneficial for aromatic isomers.[2]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My peaks for this compound are tailing or fronting. How can I improve the peak shape?
Answer: Poor peak shape compromises resolution and the accuracy of quantification. Here are common causes and solutions:
-
Peak Tailing:
-
Secondary Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with polar analytes, causing tailing.
-
Solution: Add an acidic modifier like 0.1% formic or acetic acid to the mobile phase to suppress silanol activity.[3] Using a high-purity, end-capped C18 column can also minimize this effect.
-
-
Column Contamination: Contaminants from previous injections can interact with the analytes.
-
Solution: Flush the column with a strong solvent.
-
-
-
Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[2]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Decrease the injection volume or the sample concentration.[2]
-
-
Issue 3: Drifting Retention Times
Question: The retention times for my flavanone isomers are inconsistent between runs. What could be the cause?
Answer: Retention time drift can be caused by several factors:
-
Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.[4]
-
Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[4]
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature.[4]
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate. Regular pump maintenance is crucial.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound separation?
A1: For a reversed-phase HPLC method, a C18 column is a common initial choice.[4] A good starting mobile phase would be a gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[5] Detection is typically performed with a UV detector around 285 nm for flavanones.[5]
Q2: How do I separate chiral isomers (enantiomers) of this compound?
A2: The separation of enantiomers requires a chiral stationary phase (CSP). Standard C18 columns will not resolve enantiomers. Polysaccharide-based CSPs, such as those derived from amylose and cellulose (e.g., Chiralpak® or Chiralcel®), are commonly used for separating flavanone enantiomers.[4][6] The mobile phase for chiral separations often consists of a mixture of an alkane (like n-hexane) and an alcohol (like ethanol or isopropanol).[4][6]
Q3: What effect do the methoxy and hydroxy groups have on the HPLC separation?
A3: The position and number of hydroxyl and methoxy groups significantly influence the polarity and retention of flavanones. Hydroxylation generally decreases retention time due to increased polarity. However, hydroxyl groups at the 3 and 5 positions can form intramolecular hydrogen bonds with the carbonyl group at C-4, which can increase retention. Methylation of hydroxyl groups reduces their polarity and can affect retention, making the separation of partially methylated isomers from their parent compounds easier.
Quantitative Data
The following tables summarize typical starting conditions and parameters for the HPLC analysis of flavanones. These should be used as a starting point for method development for this compound.
Table 1: Recommended Starting HPLC Parameters for Flavanone Isomer Separation [2]
| Parameter | Recommended Starting Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for moderately non-polar compounds like flavanones. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water | Acid suppresses the ionization of phenolic hydroxyl groups, improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better efficiency, while methanol can offer different selectivity. |
| Gradient | Start with 10-20% B, increase to 50-60% B over 20-30 minutes | A shallow gradient is often necessary to separate structurally similar isomers. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, balancing analysis time and resolution. |
| Column Temperature | 30-40 °C | Improves efficiency by lowering mobile phase viscosity and ensures reproducible retention times. |
| Detection | UV detection at ~285 nm and ~360 nm | Flavanones typically have strong absorbance at these wavelengths.[5] |
Table 2: Troubleshooting Summary for Common HPLC Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Inappropriate mobile phase | Optimize organic solvent percentage and pH.[2] |
| Poor column efficiency | Use a longer column, smaller particle size, or lower the flow rate. | |
| Unsuitable column chemistry | Try a different stationary phase (e.g., Phenyl-Hexyl).[2] | |
| Peak Tailing | Secondary silanol interactions | Add an acidic modifier to the mobile phase; use an end-capped column. |
| Column contamination | Flush the column with a strong solvent. | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase.[2] |
| Column overload | Reduce sample concentration or injection volume.[2] | |
| Drifting Retention Times | Temperature fluctuations | Use a column oven.[4] |
| Incomplete column equilibration | Increase equilibration time between runs.[4] | |
| Mobile phase changes | Prepare fresh mobile phase daily.[4] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound Isomer Separation
This protocol provides a starting point for developing a separation method.
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[5]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Gradient Program: Start with a shallow gradient, for example, 10% B to 60% B over 30 minutes. This will need to be optimized based on initial results.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: Monitor at 285 nm.[5]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, preferably the initial mobile phase composition.
-
Use sonication to aid dissolution if necessary.[5]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a standard mixture to verify system suitability (resolution, peak shape, and reproducibility).
-
Inject the prepared sample.
-
Identify and quantify the isomers based on retention times and peak areas compared to reference standards.
-
Visualizations
Caption: A troubleshooting workflow for addressing poor HPLC separation of flavanone isomers.
Caption: A general experimental workflow for the HPLC analysis of flavanone isomers.
References
Technical Support Center: Optimizing Dosage of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in rodent studies?
A1: For initial efficacy studies in rodents, a starting dose in the range of 10-50 mg/kg body weight administered orally is a reasonable starting point. This recommendation is based on studies of flavonoids with similar structures. For instance, a study on this compound for its neuroprotective effects in rats used doses of 5 and 10 mg/kg.[1] It is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and disease indication.
Q2: What is the known oral bioavailability of this compound?
Q3: What are the potential mechanisms of action for this compound?
A3: this compound has demonstrated neuroprotective, antioxidant, and anti-inflammatory properties.[1] Like other flavonoids, it is known to modulate various signaling pathways. A key mechanism is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, which is central to the inflammatory response.[3][4] By inhibiting NF-κB, it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Q4: Are there any known toxic effects of this compound in vivo?
A4: There is limited publicly available data on the in vivo toxicity of this compound. However, flavonoids are generally considered to have a good safety profile. It is essential to conduct acute and sub-chronic toxicity studies to establish the safety profile for your specific experimental conditions. An acute oral toxicity study following a procedure like the OECD Guideline 425 can be used to estimate the LD50.[5]
Troubleshooting Guides
Issue 1: Poor or Variable Bioavailability
-
Problem: Inconsistent or low plasma concentrations of this compound are observed in your in vivo study.
-
Potential Causes:
-
Poor Aqueous Solubility: The compound is highly lipophilic and may not be dissolving sufficiently in the gastrointestinal tract.[2]
-
First-Pass Metabolism: The compound may be extensively metabolized by cytochrome P450 enzymes in the liver and intestines.[2]
-
Improper Formulation: The vehicle used for administration may not be optimal for absorption.
-
-
Troubleshooting Steps:
-
Improve Solubility:
-
Vehicle Selection: Use a vehicle known to enhance the solubility of hydrophobic compounds. A suspension in 0.5% methylcellulose or carboxymethylcellulose is a common choice.[5]
-
Formulation Strategies: Consider advanced formulation techniques such as creating nanoparticles, solid dispersions, or cyclodextrin complexes to improve dissolution and absorption.[2][6]
-
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to measure plasma and target tissue concentrations at different time points after administration. This will help determine the absorption rate and peak concentration time.
-
Dose Escalation: Systematically increase the dose in different animal cohorts to determine if a higher dose leads to proportionally higher plasma concentrations.
-
Issue 2: No Observable Effect at the Initial Dose
-
Problem: The initial dose of this compound does not produce the expected biological effect in your animal model.
-
Potential Causes:
-
Insufficient Dose: The initial dose may be too low to reach therapeutic concentrations in the target tissue.
-
Low Bioavailability: As discussed above, poor absorption may be preventing the compound from reaching its site of action.
-
Inappropriate Animal Model: The chosen animal model may not be suitable for evaluating the specific biological activity of the compound.
-
-
Troubleshooting Steps:
-
Dose-Escalation Study: Perform a dose-escalation study, increasing the dose by 2 to 3-fold in subsequent cohorts to identify a dose that elicits a response.
-
Re-evaluate Formulation: Ensure the formulation is optimized for bioavailability as described in the previous troubleshooting guide.
-
Confirm Target Engagement: If possible, measure a biomarker in the target tissue to confirm that the compound is reaching its site of action and engaging with its molecular target.
-
Review Biological Hypothesis: Re-assess the suitability of the animal model and the chosen endpoints to ensure they are appropriate for detecting the expected biological activity.
-
Data Presentation
Table 1: Reported In Vivo Dosages of this compound and Structurally Similar Flavonoids
| Compound | Animal Model | Dosing Route | Dosage | Observed Effect | Reference |
| This compound | Rat | Oral | 5 and 10 mg/kg/day | Neuroprotection | [1] |
| 5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one | Mouse | Oral | 20 mg/kg | Significant effects (unspecified) | [5] |
| 5,7,4'-trimethoxyflavone | Mouse | Oral | 10, 20, and 40 mg/kg/day | Neuroprotection | [7] |
| Myricitrin | Mouse | Oral | 1, 3, and 10 mg/kg/day | Anti-inflammatory | [8] |
| Quercetin | Mouse | Oral | 20 mg/kg/day | Improved recovery from angiostrongyliasis | [9] |
Table 2: Pharmacokinetic Parameters of Structurally Similar Polymethoxyflavones (PMFs)
| Compound | Animal Model | Dosing Route | Dose | Cmax (ng/mL) | T1/2 (h) | Oral Bioavailability (%) | Reference |
| 5,7-Dimethoxyflavone | Mouse | Oral | 10 mg/kg | 1870 ± 1190 | 3.40 ± 2.80 | - | [10] |
| 5,7,3',4'-Tetramethoxyflavone | Rat | Oral | 50 mg/kg | 790 ± 300 | 4.56 ± 1.50 | 14.3 | |
| General PMFs | Rat | Oral | - | - | - | 1-4 | [2] |
Note: Data for structurally similar compounds are provided for reference and may not be directly applicable to this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Analytical balance
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and number of animals.
-
Weigh the precise amount of the compound powder.
-
Place the powder in a mortar and add a small volume of the 0.5% methylcellulose vehicle to create a paste.
-
Triturate the paste with the pestle until a smooth and uniform consistency is achieved. This step is critical for reducing particle size and improving suspension stability.
-
Gradually add the remaining vehicle while continuously stirring.
-
Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.
-
Continuously stir the suspension during the dosing procedure to prevent settling.
-
Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
-
Animals: Use a single sex of mice (e.g., female BALB/c, 8-12 weeks old).
-
Starting Dose: Based on data from similar flavonoids, a starting dose of 175 mg/kg can be considered.[5]
-
Dosing Procedure: Administer the compound orally to a single animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
Endpoint: The test is complete when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit). This method allows for the estimation of the LD50.
Visualizations
Caption: Experimental workflow for oral gavage in rodents.
References
- 1. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral administration of the flavonoid myricitrin prevents dextran sulfate sodium-induced experimental colitis in mice through modulation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo screening of flavonoid compounds revealed quercetin as a potential drug to improve recovery of angiostrongyliasis after albendazole treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone during extraction procedures.
Troubleshooting Guide
Flavanone degradation can be a significant challenge during experimental procedures. This guide provides solutions to common issues encountered in the lab.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the final extract. | Incomplete extraction due to suboptimal solvent, temperature, or time. Degradation during extraction. Improper sample preparation (e.g., large particle size). | Optimize extraction parameters such as solvent polarity (e.g., ethanol:water mixtures), temperature (typically 40-60°C), and time. Use modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[1] Ensure plant material is properly dried and ground to a small particle size (<0.5 mm) for better solvent penetration. |
| The color of the flavanone extract or solution changes over time (e.g., browning). | Oxidative Degradation: Exposure to oxygen can lead to the oxidation of the phenolic hydroxyl groups.[1] Light-Induced Degradation: Exposure to UV or visible light can cause photodegradation.[1] | Perform extraction and storage under an inert atmosphere (e.g., nitrogen or argon).[1] Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.[2] Use amber glassware or wrap equipment in aluminum foil to protect the sample from light.[2] Store extracts in the dark at low temperatures.[2] |
| Inconsistent results between extraction batches. | pH Fluctuation: The stability of flavanones is highly pH-dependent.[2] Enzymatic Degradation: Endogenous plant enzymes can degrade the flavanone upon cell disruption.[1] | Maintain a consistent and optimal pH of the extraction solvent. For many flavanones, a slightly acidic pH (e.g., 3-5) is optimal.[1][3] Deactivate enzymes by blanching the plant material (briefly treating with boiling water or steam) before extraction. Alternatively, use organic solvents like ethanol or methanol which can inhibit enzymatic activity.[1] |
| Appearance of unexpected peaks in HPLC analysis. | Thermal Degradation: High temperatures can cause the breakdown of the flavanone into degradation products.[1] Demethylation: The methoxy groups, particularly at the 5-position, can be susceptible to demethylation under acidic conditions or due to enzymatic activity.[4] | Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled, low temperature. Maintain a slightly acidic to neutral pH to minimize acid-catalyzed demethylation. If enzymatic demethylation is suspected, consider enzyme deactivation methods. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the degradation of this compound during extraction?
A1: The main factors are:
-
Temperature: High temperatures can lead to thermal degradation. While increased temperature can enhance extraction efficiency, excessive heat can cause oxidation and breakdown of the compound.[1] Flavonoids, in general, are heat-sensitive.[5]
-
pH: The stability of flavonoids is highly pH-dependent. Acidic or alkaline conditions can catalyze degradation. Generally, flavanones are more stable in a slightly acidic to neutral pH range (e.g., pH 3-7).[1][3]
-
Light: Exposure to light, especially UV and blue wavelengths, can induce photodegradation.[1][6]
-
Oxygen: The presence of oxygen can lead to the oxidation of the phenolic hydroxyl groups, causing degradation.[1]
-
Enzymes: Endogenous enzymes within the plant material can be released upon cell disruption during extraction and degrade the flavanone.[1]
-
Solvent: The choice of solvent, its purity, and the presence of water can influence stability.[1]
Q2: What is the recommended solvent for extracting this compound?
A2: Based on the polymethoxylated nature of this flavanone, polar solvents such as methanol, ethanol, or mixtures of ethanol and water are generally effective for extraction.[1] The optimal solvent system should be determined empirically to maximize yield while minimizing degradation.
Q3: How can I prevent enzymatic degradation during the extraction process?
A3: To prevent enzymatic degradation, you can:
-
Blanch the plant material: A brief treatment with boiling water or steam before extraction can deactivate endogenous enzymes.[1]
-
Use organic solvents: Solvents such as ethanol or methanol can inhibit the activity of many enzymes.[1]
-
Control the temperature: Keeping the extraction temperature low can reduce the rate of enzymatic reactions.[1]
Q4: What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?
A4: UAE and MAE offer several benefits over conventional methods for extracting flavanones:
-
Increased Efficiency: These techniques can significantly improve the extraction yield.[1]
-
Reduced Extraction Time: They shorten the extraction duration, minimizing the exposure of the flavanone to potentially degrading conditions.[1]
-
Lower Solvent Consumption: These methods often require less solvent.[1]
-
Milder Conditions: Extractions can often be performed at lower temperatures, which helps to preserve heat-sensitive compounds.[1]
Q5: What are the optimal storage conditions for extracts containing this compound?
A5: To ensure long-term stability, extracts should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as in a refrigerator (2-8°C) or, for long-term storage, a freezer (below -18°C).[2]
-
Light: Protect the extract from light by using amber-colored vials and storing them in a dark place.[2]
-
Atmosphere: To prevent oxidation, store under an inert atmosphere, such as nitrogen or argon.[1] If this is not feasible, ensure the container is tightly sealed to minimize contact with air.
Q6: Can I use antioxidants to prevent degradation?
A6: Yes, adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can significantly reduce oxidative degradation.[2] This is particularly important for flavonoids that are susceptible to oxidation.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general procedure for the extraction of this compound from plant material using UAE, incorporating measures to prevent degradation.
1. Sample Preparation:
- Dry the plant material at a moderate temperature (e.g., 40-50°C) to a constant weight.
- Grind the dried material into a fine powder (particle size < 0.5 mm) to increase the surface area for extraction.[1]
2. Extraction Setup:
- Accurately weigh a specific amount of the powdered plant material (e.g., 10 g).
- Place the powder into an Erlenmeyer flask.
- Add the extraction solvent (e.g., 80% ethanol in water) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
- To prevent oxidation, consider adding an antioxidant like ascorbic acid (e.g., 0.1% w/v) to the solvent.[2]
- Adjust the solvent to a slightly acidic pH (e.g., pH 4-5) using a suitable acid (e.g., formic acid).
- Place the flask in an ultrasonic bath.
3. Ultrasonication:
- Set the desired temperature (e.g., 50°C) and ultrasonic power (e.g., 250 W).[1]
- Begin sonication and extract for an optimized duration (e.g., 30-45 minutes).[1]
4. Sample Recovery:
- After extraction, filter the mixture to separate the extract from the solid plant residue.
- The extract can be concentrated using a rotary evaporator at a controlled temperature (e.g., < 40°C).
5. Storage:
- Store the final extract in an amber-colored vial under an inert atmosphere at -20°C for long-term stability.[2]
Protocol 2: Quantification of this compound by HPLC-DAD
This protocol outlines a general method for the quantification of this compound using reverse-phase high-performance liquid chromatography with a diode-array detector.
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector.
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acidified water (A) and an organic solvent like methanol or acetonitrile (B). For example, 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Approximately 285 nm for flavanones.
- Injection Volume: 10 µL.
2. Preparation of Standards and Samples:
- Standard Stock Solution: Prepare a stock solution of this compound reference standard in methanol.
- Calibration Curve: Prepare a series of standard solutions of known concentrations by diluting the stock solution.
- Sample Preparation: Dilute the plant extract with the mobile phase and filter through a 0.45 µm syringe filter before injection.
3. Data Analysis:
- Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
- Identify the peak for this compound in the sample chromatogram by comparing the retention time and UV spectrum with the reference standard.
- Quantify the amount of the flavanone in the sample by using the calibration curve.
Visualizations
References
- 1. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of ferric complexes with 3-hydroxyflavone (flavonol), 5,7-dihydroxyflavone (chrysin), and 3',4'-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS analysis of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the LC-MS analysis of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone, a flavonoid compound with multiple potential pharmacological activities.[1] It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it impact the analysis of this compound?
A1: The "matrix" consists of all components within a sample excluding the analyte of interest (in this case, this compound). Matrix effects are the impact these co-eluting components have on the ionization efficiency of the analyte in the mass spectrometer's ion source.[2][3] This interference, most common in electrospray ionization (ESI), can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[4][5] For flavonoids, co-eluting compounds like other phenolic acids can be a significant source of matrix effects.[6]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: The most widely accepted quantitative method is the post-extraction spike .[2] This technique compares the signal response of the analyte spiked into a blank matrix extract (a sample known not to contain the analyte) against the response of the analyte in a clean solvent at the same concentration.[4] A significant difference in signal intensity indicates the presence of matrix effects.[2] A qualitative assessment can be performed using the post-column infusion method, which identifies regions in the chromatogram where ion suppression or enhancement occurs.[7][8]
Q3: What is an acceptable level of matrix effect?
A3: While the ideal scenario is no matrix effect, a common acceptance criterion is that the matrix factor (MF) should be between 0.8 and 1.2 (or 80% and 120%).[2] This corresponds to a signal suppression or enhancement of no more than 20%. Values outside this range typically necessitate corrective actions to either minimize the effect or compensate for it.
Q4: How do I quantitatively assess the matrix effect?
A4: The matrix effect is quantitatively evaluated by calculating the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE). This is achieved by comparing the peak areas of the analyte in three different sample sets.
Experimental Protocol: Quantitative Assessment of Matrix Effects
-
Set A (Neat Solution): Prepare the flavanone standard in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the flavanone standard into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the flavanone standard into a blank matrix sample before the extraction process begins, at the same initial concentration.
-
Analysis: Analyze all three sets of samples using the identical LC-MS method.
-
Calculation: Use the average peak areas from each set to calculate the MF, RE, and PE using the formulas in the table below.[8]
Data Presentation: Matrix Effect Calculation
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | MF = Peak Area (Set B) / Peak Area (Set A) | 1.0 | A value < 1.0 indicates ion suppression. A value > 1.0 indicates ion enhancement. |
| Recovery (RE) | RE = Peak Area (Set C) / Peak Area (Set B) | 1.0 (or 100%) | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | PE = Peak Area (Set C) / Peak Area (Set A) | 1.0 (or 100%) | Represents the overall efficiency of the entire analytical method. |
Q5: What are the primary strategies to address significant matrix effects?
A5: The strategies can be broadly categorized into three areas: optimizing sample preparation, modifying chromatographic conditions, and using appropriate calibration methods.[4][7] The choice of strategy depends on the complexity of the matrix and the required sensitivity of the assay.[7]
Troubleshooting and Mitigation Strategies
Optimization of Sample Preparation
Improving the sample cleanup process is often the most effective way to reduce matrix effects by removing interfering components before they enter the LC-MS system.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte from matrix components based on differential solubility in immiscible liquids. For acidic compounds like flavonoids, adjusting the pH of the aqueous layer can improve extraction efficiency.[9]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for cleaning up complex samples.[9][11] For flavonoids, reversed-phase (C18) or mixed-mode cartridges are commonly used.
-
Protein Precipitation (PPT): While fast, PPT is a non-specific method and may not sufficiently remove all interfering components, especially phospholipids, which are known to cause significant ion suppression.[9][12]
-
Sample Dilution: A simple approach is to dilute the sample extract.[7] This reduces the concentration of both the analyte and the interfering matrix components, which can be effective if the method has sufficient sensitivity.[9]
Chromatographic Separation
The goal is to chromatographically separate the analyte peak from the co-eluting matrix components that cause ion suppression or enhancement.[7][11]
-
Gradient Modification: Adjusting the mobile phase gradient can alter the elution profile of matrix components relative to the analyte.
-
Column Chemistry: Using a different column chemistry (e.g., Phenyl-Hexyl, Pentafluorophenyl) can change selectivity and improve separation from interferences. For compounds prone to chelating with metal ions, using metal-free or PEEK-lined columns can prevent signal loss and ion suppression.[13]
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce matrix effects.
Calibration and Compensation Strategies
When matrix effects cannot be eliminated, their impact can be compensated for during data analysis.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[14][15] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[15] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized.[15]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is identical to the study samples.[3][11] This ensures that the standards and the samples experience the same matrix effect.
-
Standard Addition: In this method, known amounts of the analyte standard are added to aliquots of the actual sample.[4][7] A calibration curve is generated for each sample, which inherently corrects for the specific matrix effect present in that sample. While highly accurate, this method is time-consuming.[7]
Visualized Workflows
Caption: Workflow for identifying and addressing matrix effects.
Caption: Key strategies for mitigating LC-MS matrix effects.
References
- 1. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Enhancing the Stability of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity in assays. | Degradation of the flavanone due to improper storage or handling of stock solutions. | Prepare fresh stock solutions in an appropriate anhydrous organic solvent such as DMSO or ethanol. Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[1][2] |
| Precipitation of the compound in aqueous media. | Low aqueous solubility of the flavanone. | Prepare concentrated stock solutions in a suitable organic solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent in the cell culture medium or buffer is low (typically <0.1%) and consistent across all experimental and control groups.[1] |
| Color change observed in the solution (e.g., yellowing). | pH-dependent degradation or oxidation of the flavanone. | Measure the pH of the final working solution. Flavonoids are often more susceptible to degradation under basic conditions.[3] If the experimental conditions permit, maintain a slightly acidic to neutral pH (pH 4-6) to improve stability.[2] Consider using a buffer system to maintain a stable pH.[1] |
| Inconsistent results between experimental replicates. | Instability of the flavanone in the experimental medium over the time course of the experiment. | Minimize the pre-incubation time of the compound in the medium before its addition to the experimental system. Prepare working solutions immediately before use.[1] To mitigate oxidative degradation, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).[2] The addition of antioxidants, such as ascorbic acid, to the medium could also be explored. |
| Appearance of unexpected peaks in HPLC chromatograms. | Degradation of the flavanone into one or more degradation products. | Review the preparation and storage procedures for the sample to minimize degradation. Run a blank injection (mobile phase only) to check for solvent contamination. Ensure all glassware is meticulously cleaned. Analyze a freshly prepared standard to confirm the identity of the main peak and to identify any new peaks as potential degradants.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of flavonoids like this compound are:
-
pH: Extreme pH levels, especially alkaline conditions, can accelerate degradation. A slightly acidic to neutral pH of 4-6 is generally optimal for stability.[2]
-
Temperature: Elevated temperatures can lead to thermal degradation.[2][4]
-
Light: Exposure to light, particularly UV and blue wavelengths, can induce photodegradation.[2][5]
-
Oxygen: The presence of oxygen can lead to the oxidation of the phenolic hydroxyl groups, which is a common degradation pathway for flavonoids.[2][6]
-
Solvent: The choice of solvent can influence stability. While polar solvents are often necessary for dissolution, their purity and the presence of water can affect the rate of degradation.[2]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To ensure the long-term stability of stock solutions, the following conditions are recommended:
-
Temperature: Store at low temperatures, such as -20°C or -80°C.[1]
-
Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[1][2]
-
Atmosphere: To prevent oxidation, store solutions under an inert atmosphere (e.g., nitrogen or argon). If this is not feasible, ensure the container is tightly sealed to minimize contact with air.[2]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Q3: Can I use antioxidants to enhance the stability of this compound in my experiments?
A3: Yes, the addition of antioxidants can help to prevent the oxidative degradation of flavonoids. Ascorbic acid is a commonly used antioxidant for this purpose. However, it is crucial to include appropriate controls to ensure that the added antioxidant does not interfere with the experimental assay.
Q4: How can I assess the stability of this compound under my specific experimental conditions?
A4: You can perform a stability study using HPLC. Prepare a solution of the compound in your experimental medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the remaining amount of the parent compound.[1]
Q5: Is complexation a viable strategy to improve the stability of this compound?
A5: Yes, complexation with metal ions or encapsulation in systems like cyclodextrins can enhance the stability of flavonoids.[7][8] These strategies can protect the flavonoid from degradation by shielding the reactive hydroxyl groups. However, the biological activity of the complex should be evaluated to ensure it is not compromised.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
In a sterile environment, weigh the desired amount of this compound powder into a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[1]
-
Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and understand the degradation pathways of this compound under various stress conditions.[3]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or other suitable solvent
-
HPLC system with a DAD or MS detector
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of the compound in 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[3]
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in 0.1 M NaOH.
-
Keep the mixture at room temperature and monitor degradation over 24 hours.
-
At various time points, withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[3]
-
-
Oxidative Degradation:
-
Prepare a solution of the compound and add an appropriate volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at specified intervals and dilute with the mobile phase for analysis.[3]
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 105°C) for 24 hours.
-
Alternatively, heat a solution of the compound.
-
At different time points, take samples and prepare for HPLC analysis.[3]
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a UV light source (e.g., 254 nm) and a visible light source in a photostability chamber.
-
Keep a control sample in the dark.
-
Withdraw samples at various time points and dilute for HPLC analysis.[3]
-
Data Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors leading to the degradation of this compound.
Caption: Strategies to enhance the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Refinement of protocols for consistent results with 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, acetone, chloroform, and ethyl acetate.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in anhydrous DMSO.[2] Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and protect from light by using amber vials or wrapping containers in foil.[2]
Q2: I'm observing a color change in my cell culture medium after adding the flavanone. What could be the cause?
A2: A color change in the culture medium can be an indicator of flavanone oxidation or degradation, which is often pH-dependent.[2] Flavonoids can be unstable in aqueous solutions, especially at physiological pH (around 7.4) and 37°C.[2] It is advisable to measure the pH of your final working solution and, if possible, maintain a slightly acidic to neutral pH. Preparing working solutions immediately before use is also recommended.[2]
Q3: My experimental results with this compound are inconsistent. What are the potential reasons?
A3: Inconsistent results can stem from several factors, primarily the instability of the flavanone in the cell culture medium during the experiment.[2] To improve reproducibility, minimize the pre-incubation time of the compound in the medium before adding it to the cells.[2] Consider including a stabilizing agent like ascorbic acid or EDTA in the culture medium.[2] It is also crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all experiments, including controls.[2]
Q4: Are there any known signaling pathways modulated by this flavanone?
A4: While direct studies on this compound are limited, structurally similar polymethoxyflavones have been shown to modulate key signaling pathways, including the PI3K/Akt and NF-κB pathways.[3] These pathways are crucial in cell survival, proliferation, and inflammation.
Troubleshooting Guides
Issue 1: Low or No Biological Activity Observed
| Potential Cause | Recommended Solution |
| Degradation of the flavanone | Prepare fresh stock solutions in an appropriate anhydrous organic solvent like DMSO or ethanol. Store stock solutions at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles. Protect all solutions from light.[2] |
| Precipitation in media | Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO). Ensure the final solvent concentration in the cell culture medium is low (<0.1%) and consistent. If precipitation persists, consider using a stabilizing agent or a different formulation approach.[2] |
| Incorrect dosage | Perform a dose-response study to determine the optimal concentration range for your specific cell line and experimental conditions. |
Issue 2: High Background or Artifacts in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Autofluorescence of the flavanone | Many flavonoids exhibit natural fluorescence. When using fluorescence-based assays, include appropriate controls (e.g., cells treated with the flavanone alone) to measure and subtract the background fluorescence. Consider using alternative, non-fluorescent assays if interference is significant. |
| Interference with colorimetric assays (e.g., MTT) | Some flavonoids can directly reduce the MTT reagent, leading to false-positive results. Run a control with the flavanone in cell-free medium to check for direct reduction of the assay reagent.[4] If interference is observed, consider alternative viability assays such as SRB or crystal violet. |
| Contamination of stock solutions | Visually inspect stock solutions for any signs of precipitation or microbial growth. If contamination is suspected, discard the solution and prepare a fresh one. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.[2]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the flavanone. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis for Stability Assessment
This protocol can be used to assess the stability of this compound in cell culture medium.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Formic acid
-
Cell culture medium of interest
-
HPLC system with a UV or DAD detector
Procedure:
-
Sample Preparation:
-
Prepare a working solution of the flavanone in the cell culture medium at the final concentration used in your assays.
-
Immediately take a sample (t=0) and store it at -80°C.
-
Incubate the remaining solution under your standard assay conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various time points (e.g., 2, 4, 8, 24 hours) and store them at -80°C until analysis.[2]
-
-
HPLC Analysis:
-
Thaw the samples. If the medium contains serum, precipitate proteins by adding cold acetonitrile and centrifuge to clarify the supernatant.[2]
-
Transfer the supernatant to HPLC vials.
-
Inject the samples into the HPLC system. A C18 column is commonly used for flavonoid analysis.
-
Use a gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and methanol or acetonitrile.
-
Monitor the elution at a suitable wavelength (e.g., around 280-340 nm for flavanones).
-
-
Data Analysis:
-
Quantify the peak area of the flavanone at each time point and compare it to the t=0 sample to determine the degradation rate.
-
Visualizations
Signaling Pathways
Caption: Potential modulation of the PI3K/Akt signaling pathway.
Caption: Potential modulation of the NF-κB signaling pathway.
Experimental Workflow
Caption: General experimental workflow for cell-based assays.
References
Technical Support Center: Minimizing Off-Target Effects of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
While specific off-target data for this compound is limited in publicly available literature, studies on structurally similar polymethoxylated flavones suggest potential off-target activities. These may include interactions with various kinases, modulation of unintended signaling pathways, and interference with cellular assays. Researchers should be aware of its potential antioxidant and anti-inflammatory properties which could lead to broad, non-specific effects.[1]
Q2: How can I proactively assess for off-target effects before starting my main experiments?
A proactive approach is recommended to identify and mitigate potential off-target effects. This includes:
-
In Silico Analysis: Utilize computational models to predict potential protein targets.[2][3][4][5]
-
Literature Review: Investigate the known targets and off-targets of structurally related flavanones.
-
Preliminary Dose-Response Studies: Conduct experiments across a wide range of concentrations to identify a therapeutic window and observe potential toxicity or unexpected cellular responses.
Q3: My cells are showing unexpected fluorescence after treatment with the flavanone. What could be the cause?
Flavonoids are known to exhibit autofluorescence. To confirm this, include an "unstained" control group of cells treated with this compound but without any fluorescent labels. If fluorescence is observed in this group, it is likely due to the intrinsic properties of the compound.
Q4: My MTT/XTT cell viability assay is giving results that contradict my microscopy observations. Why is this happening?
Due to their antioxidant properties, flavonoids can directly reduce tetrazolium salts like MTT and XTT, leading to a false-positive signal for cell viability. It is advisable to use alternative viability assays that are not based on metabolic reduction.
Q5: What are more reliable alternative cell viability assays to use with flavonoids?
The Sulforhodamine B (SRB) assay, which measures total protein content, and ATP-based assays like the CellTiter-Glo® Luminescent Cell Viability Assay are recommended alternatives as they are less prone to interference from flavonoids.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Cellular Responses
Symptoms:
-
High variability between replicate experiments.
-
Cellular effects observed at concentrations that are not consistent with the intended target's inhibition.
-
Contradictory results when using different cell lines.
Troubleshooting Steps:
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that the flavanone is binding to its intended target in the cellular environment.
-
Assess Compound Purity and Stability: Ensure the purity of your compound stock. Degradation products can have their own biological activities. Also, assess the stability of the compound in your cell culture medium over the course of the experiment.
-
Use a Structurally Unrelated Inhibitor: Corroborate your findings by using a different inhibitor that targets the same protein but has a distinct chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Validation: Employ techniques like CRISPR-Cas9 or RNAi to knockdown or knockout the intended target. The resulting phenotype should mimic the effect of the flavanone if the effect is on-target.
Issue 2: Suspected Assay Interference
Symptoms:
-
High background signal in fluorescence or luminescence-based assays.
-
Discrepancy between biochemical and cellular assay results.
-
Cloudy or precipitated cell culture medium.
Troubleshooting Steps:
-
Run Cell-Free Controls: To test for direct compound interference with assay reagents, perform the assay in the absence of cells but with the flavanone at the concentrations used in your experiments.
-
Evaluate Autofluorescence: As mentioned in the FAQs, run controls of cells treated with the flavanone but without fluorescent probes to assess the compound's intrinsic fluorescence.
-
Check for Precipitation: Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. A simple control of adding the flavanone to cell-free media can confirm solubility issues.
-
Switch Assay Method: If interference is suspected, switch to an orthogonal assay that relies on a different detection principle. For example, if a fluorescence-based assay is problematic, consider a colorimetric or luminescence-based alternative.
Quantitative Data for Structurally Similar Flavanones
Due to the limited availability of specific off-target data for this compound, the following table summarizes the inhibitory concentrations (IC50) of structurally similar flavanones against various targets to provide an indication of potential off-target interactions.
| Flavanone Derivative | Target/Cell Line | IC50/Effect | Reference |
| 5-hydroxy-3',4',7-trimethoxyflavone | MCF-7 (human breast cancer) | Inhibition of proliferation | [6] |
| 5,6,7-trimethoxyflavone derivative | Aspc-1 (human pancreatic cancer) | 5.30 μM | [6] |
| 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone | H522 (lung cancer cells) | Suppression of growth, induction of apoptosis | [7] |
| 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone | HUVECs | Inhibition of tube formation and migration | [7] |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Assay
This assay is a colorimetric method for determining cell number based on the measurement of total cellular protein content.
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB), 0.4% (w/v) in 1% acetic acid
-
Tris base, 10 mM, pH 10.5
-
1% acetic acid
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired duration.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.[8]
-
Washing: Carefully wash the wells five times with 1% acetic acid to remove TCA.[8] Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Removal of Unbound Dye: Quickly wash the wells four times with 1% acetic acid to remove the unbound SRB dye.[8] Allow the plates to air dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[8]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[1][9]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies against the target protein and a loading control
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions or lysates in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[3]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[3]
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the protein levels of the target and a loading control by Western blotting.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve of the target protein in the presence of the flavanone indicates target engagement.
Visualizations
Caption: Experimental workflow for validating and minimizing off-target effects.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. 2.3. Sulforhodamine B (SRB) Assay [bio-protocol.org]
- 2. SRB assay for measuring target cell killing [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
Strategies for scaling up the synthesis of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and reliable method is a two-step process.[1] It begins with a Claisen-Schmidt condensation of a substituted acetophenone (like phloroacetophenone) and a substituted benzaldehyde (such as 3,4,5-trimethoxybenzaldehyde) to form a chalcone intermediate.[2][3] This is followed by an acid-catalyzed intramolecular cyclization of the chalcone to yield the desired flavanone.[1][2]
Q2: Which starting materials are recommended for the synthesis of this compound?
A2: The typical starting materials are 2',4',6'-trihydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde.[2] These react via a Claisen-Schmidt condensation to form the corresponding 2'-hydroxychalcone precursor.[4]
Q3: What are the key reaction conditions for the initial Claisen-Schmidt condensation?
A3: This reaction is a base-catalyzed aldol condensation.[1] It is typically carried out using a strong base like potassium hydroxide (KOH) in an alcoholic solvent such as ethanol.[1][2] The reaction is often initiated at a low temperature (0°C) and then allowed to proceed at room temperature for 24-48 hours.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of both the chalcone formation and the subsequent cyclization.[1][2]
Q5: What are the best practices for purifying the final flavanone product?
A5: Purification is typically achieved through column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.[1] Recrystallization from a suitable solvent system, such as ethanol/water, can also be employed for further purification.[1] For highly polar flavanones, reverse-phase (C18) chromatography may be more effective.[4]
Troubleshooting Guide
Problem 1: Low or no yield of the chalcone intermediate.
-
Possible Cause: Incomplete reaction due to insufficient base or reaction time.
-
Solution:
Problem 2: The cyclization of the chalcone to the flavanone is not occurring or is incomplete.
-
Possible Cause: The acid catalyst is not effective, or the reaction conditions are not optimal.
-
Solution:
-
Use a strong acid catalyst such as a few drops of concentrated sulfuric acid or hydrochloric acid in glacial acetic acid.[1]
-
Increase the reaction temperature by refluxing the mixture.[2][4]
-
Consider using microwave or ultrasound irradiation, which can significantly reduce reaction times and improve yields, often under milder conditions.[4][5]
-
Problem 3: A significant amount of the flavone, instead of the flavanone, is being formed.
-
Possible Cause: The flavanone intermediate is being oxidized to the flavone.[6]
-
Solution:
-
This indicates that the oxidation step is occurring. If the flavanone is the desired product, it may be necessary to isolate it before it fully oxidizes.[6]
-
Adjusting reaction conditions, such as using a milder acid catalyst or lowering the reaction temperature, may help to favor the flavanone.
-
Problem 4: Difficulty in purifying the final product.
-
Possible Cause: The presence of closely related impurities or unreacted starting materials.
-
Solution:
-
Optimize the column chromatography conditions. A shallow gradient of the eluent system (e.g., hexane-ethyl acetate) can improve separation.[4]
-
If column chromatography is insufficient, consider preparative TLC or HPLC for higher purity.
-
Recrystallization from different solvent systems can also be effective in removing specific impurities.[1]
-
Experimental Protocols
Step 1: Synthesis of 2',4',6'-Trihydroxy-3,4,5-trimethoxychalcone (Chalcone Intermediate)
This protocol is based on the Claisen-Schmidt condensation.[1]
Materials:
-
2',4',6'-Trihydroxyacetophenone (1.0 equivalent)
-
3,4,5-Trimethoxybenzaldehyde (1.0 equivalent)
-
Potassium Hydroxide (KOH) (10-15 equivalents)
-
Ethanol (EtOH)
-
10% aqueous Hydrochloric Acid (HCl)
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with hotplate
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
-
pH meter or pH paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 2',4',6'-trihydroxyacetophenone and 1.0 equivalent of 3,4,5-trimethoxybenzaldehyde in ethanol.
-
While stirring the solution at 0°C in an ice bath, slowly add a solution of potassium hydroxide (10-15 equivalents) in ethanol.[1]
-
Allow the mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC.[1]
-
After completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture to a pH of approximately 5-6 by the slow addition of 10% aqueous HCl with constant stirring to precipitate the chalcone product.[1]
-
Collect the crude solid product by vacuum filtration and wash it with cold water.[1]
-
The crude chalcone can be further purified by recrystallization from ethanol/water or by column chromatography on silica gel using an ethyl acetate/hexane gradient.[1]
Step 2: Synthesis of this compound
This protocol involves the acid-catalyzed intramolecular cyclization of the chalcone.[1]
Materials:
-
Synthesized 2',4',6'-Trihydroxy-3,4,5-trimethoxychalcone (1.0 equivalent)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid or Hydrochloric Acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolve the synthesized chalcone (1.0 equivalent) in glacial acetic acid in a round-bottom flask.[1]
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).[1]
-
Heat the reaction mixture to reflux until the cyclization is complete, as monitored by TLC.[2]
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the crude flavanone.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude flavanone by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) or by recrystallization.[1]
Data Presentation
Table 1: Representative Reaction Conditions for Chalcone Synthesis
| Parameter | Condition | Reference |
| Base Catalyst | Potassium Hydroxide (KOH) | [1] |
| Solvent | Ethanol | [1] |
| Temperature | 0°C to Room Temperature | [1] |
| Reaction Time | 24 - 48 hours | [1] |
| Work-up | Acidification with 10% HCl | [1] |
Table 2: Representative Reaction Conditions for Flavanone Synthesis
| Parameter | Condition | Reference |
| Acid Catalyst | Conc. H₂SO₄ or HCl | [1] |
| Solvent | Glacial Acetic Acid | [1] |
| Temperature | Reflux | [2] |
| Reaction Time | Monitored by TLC | [2] |
| Work-up | Precipitation in ice-water | [1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for flavanone synthesis.
References
Validation & Comparative
Validating the Neuroprotective Mechanisms of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential neuroprotective mechanisms of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone. Due to the limited availability of direct experimental data for this specific flavanone, this document extrapolates its likely biological activities based on studies of its flavone analogue, 5,7-dihydroxy-3',4',5'-trimethoxyflavone (TMF), and other structurally related flavonoids. This guide presents available data, outlines relevant experimental protocols, and visualizes potential signaling pathways to support further research and drug development.
Comparative Analysis of Neuroprotective Activity
The neuroprotective effects of flavonoids are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] Below is a comparison of 5,7-dihydroxy-3',4',5'-trimethoxyflavone (data from its flavone analogue) with other well-studied neuroprotective flavonoids, Quercetin and Hesperidin.[3][4]
| Compound | Experimental Model | Key Findings | Reference |
| 5,7-dihydroxy-3',4',5'-trimethoxyflavone | Lead-induced neurotoxicity in rats | Reversed memory and motor deficits; Normalized levels of thiobarbituric acid reactive species (TBARS), Tumor necrosis factor-alpha (TNF-α), and Interleukin-6 (IL-6).[5] | [5] |
| Quercetin | In vitro models of oxidative stress | Reduces neuronal apoptosis induced by oxidants; Suppresses JNK activity and apoptosis.[4] | [4] |
| Hesperidin | In vivo models of neurodegenerative diseases | Exerts neuroprotective effects; Can cross the blood-brain barrier.[3] | [3] |
Postulated Neuroprotective Mechanisms
Based on studies of the flavone analogue TMF and other flavonoids, the neuroprotective mechanism of this compound is likely multifaceted, involving the mitigation of oxidative stress, reduction of neuroinflammation, and inhibition of apoptotic pathways.[5][6]
Antioxidant and Anti-inflammatory Pathways
Flavonoids are known to exert their neuroprotective effects by scavenging free radicals and reducing the production of pro-inflammatory cytokines.[4] The flavone analogue, TMF, has been shown to possess antioxidant and anti-inflammatory properties, suggesting that this compound may act through similar pathways.[5]
Anti-Apoptotic Signaling
Several flavonoids have been shown to inhibit neuronal apoptosis by modulating critical signaling proteins in pro-survival pathways.[7] For instance, some flavones can inhibit JNK activation, a key step in the apoptotic cascade.[8]
Experimental Protocols
The following are detailed methodologies for key experiments to validate the neuroprotective effects of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of the compound.
-
Materials :
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure :
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of the compound to reduce ferric iron.
-
Materials :
-
This compound
-
FRAP reagent (300 mM acetate buffer, pH 3.6; 10 mM TPTZ in 40 mM HCl; 20 mM FeCl₃·6H₂O in a 10:1:1 ratio)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure :
-
Prepare serial dilutions of the test compound and ascorbic acid.
-
Warm the FRAP reagent to 37°C.
-
Add 180 µL of FRAP reagent to the wells of a 96-well plate.
-
Add 20 µL of the sample or standard to the wells.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using known concentrations of FeSO₄, and the results are expressed as Fe²⁺ equivalents.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the viability of neuronal cells.
-
Materials :
-
Neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Neurotoxin (e.g., H₂O₂ or glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
Cell culture incubator
-
Microplate reader
-
-
Procedure :
-
Seed neuronal cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with different concentrations of the flavanone for a specified period.
-
Induce neurotoxicity by adding a neurotoxin.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Experimental Workflow
A general workflow for investigating the neuroprotective mechanism of a novel compound is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders [frontiersin.org]
- 7. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
For researchers, scientists, and drug development professionals engaged in the study of flavonoids, the precise and accurate quantification of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone is essential for robust pharmacological studies, quality control of natural products, and pharmacokinetic assessments. This guide provides a comprehensive comparison of the primary analytical techniques employed for the analysis of this flavanone: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
The selection of an optimal analytical method is contingent upon the specific requirements of the research, including desired sensitivity, selectivity, sample matrix complexity, and cost-effectiveness. This document outlines the performance characteristics of each method, provides detailed experimental protocols, and includes a workflow for their cross-validation to ensure data integrity and comparability.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC for the analysis of flavonoids structurally similar to this compound. These values serve as a benchmark for method validation and selection.[1][2]
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (r²) | > 0.999[1] | > 0.99[1] | > 0.99 |
| Accuracy (% Recovery) | 97 - 105%[1] | 93 - 103%[1] | 95 - 105% |
| Precision (% RSD) | < 2%[1] | < 15%[1] | < 5% |
| Limit of Detection (LOD) | 0.006–0.015 µg/mL[1] | < 5 nM[1] | 1 - 10 ng/spot |
| Limit of Quantitation (LOQ) | 0.020–0.052 µg/mL[1] | < 5 nM[1] | 5 - 30 ng/spot |
| Specificity | High[1] | Very High[1] | Moderate to Good |
| Throughput | Moderate[1] | High[1] | High |
| Cost | Moderate[1] | High[1] | Low |
| Robustness | High | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. The following protocols are generalized for the analysis of flavonoids and should be optimized for the specific compound and matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely utilized for routine quantification due to its robustness and cost-effectiveness.
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis or Diode-Array Detector (DAD), and an autosampler.
-
Mobile Phase: A gradient elution is typically employed using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile or methanol (Solvent B).[2] The gradient can be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: Based on the UV spectrum of similar flavanones, a wavelength of approximately 280-290 nm is commonly used.
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol), filtered through a 0.45 µm syringe filter, and then injected into the HPLC system. For complex matrices like plant tissues, an extraction step involving sonication and centrifugation is often necessary.[2]
-
Quantification: A calibration curve is constructed by plotting the peak area against a series of known concentrations of a this compound standard.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying the analyte in complex biological matrices.
-
Instrumentation: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatographic Conditions: Similar to the HPLC-UV method, a C18 column with a gradient elution of acidified water and an organic solvent is used.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is typically used. The specific mode and parameters should be optimized for the target analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity.
-
Sample Preparation: For biological samples, protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) is often required to remove interferences.[1]
-
Quantification: Quantification is achieved by constructing a calibration curve using the peak area ratio of the analyte to an internal standard.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples, offering high throughput and cost-effectiveness.
-
Stationary Phase: HPTLC plates coated with silica gel 60 F254.
-
Mobile Phase: A mixture of solvents such as n-hexane, ethyl acetate, and formic acid is commonly used. The exact composition should be optimized for the best separation.
-
Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.
-
Development: The plate is developed in a saturated chromatographic chamber.
-
Detection and Quantification: After development, the plate is dried and visualized under UV light (e.g., 254 nm or 366 nm). Densitometric scanning is used for quantification by measuring the absorbance or fluorescence of the spots. Derivatization with reagents like aluminum chloride can be used to enhance detection.[3]
Mandatory Visualizations
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Logic diagram for selecting an appropriate analytical method.
References
A Comparative Analysis of the Antioxidant Capacity of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone and Standard Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of the flavonoid 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone against widely recognized standard antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The comparison is based on data from common in vitro antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Important Note on Data Availability: Direct experimental data for the antioxidant capacity of this compound is limited in the currently available scientific literature. Therefore, to provide a valuable comparative context, this guide utilizes data from structurally similar flavanones, primarily isosakuranetin (5,7-dihydroxy-4'-methoxyflavanone). This approach allows for an estimation of the potential antioxidant activity of the target compound based on the activity of its close structural analog. All data presented for the flavanone should be interpreted within this context.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is typically quantified by its IC50 value in radical scavenging assays (the concentration required to inhibit 50% of the radicals) or by its equivalence to a standard antioxidant (e.g., Trolox Equivalent Antioxidant Capacity - TEAC). A lower IC50 value indicates a higher antioxidant potency. For the FRAP assay, a higher value indicates a greater reducing power.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µg/mL) | IC50 (µM) |
| Isosakuranetin (Analog) | Not widely available | Not widely available |
| Trolox | ~3.77[1] | ~15.06 |
| Ascorbic Acid | ~6.1 - 66.2[2][3] | ~34.6 - 375.9 |
| BHT | ~36 - 202.35[4][5] | ~163.4 - 918.3 |
Note: IC50 values for the same compound can vary between studies due to different experimental conditions.
Table 2: ABTS Radical Scavenging Activity
| Compound | IC50 (µg/mL) | TEAC |
| Isosakuranetin (Analog) | Not widely available | Not widely available |
| Trolox | ~2.93[1] | 1.0 |
| Ascorbic Acid | Not widely available | ~1.0 |
| BHT | Not widely available | Not widely available |
Note: TEAC (Trolox Equivalent Antioxidant Capacity) is a common unit for ABTS assay results, where the antioxidant capacity of a compound is compared to that of Trolox.
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | FRAP Value |
| Isosakuranetin (Analog) | Not available |
| Trolox | Often used as a standard for creating the calibration curve[6] |
| Ascorbic Acid | Used as a positive control, with values dependent on concentration[7][8] |
| BHT | 2.29 ± 0.04 mmol/L[9] |
Note: FRAP values are typically expressed as µmol of Fe(II) equivalents per gram or liter of the sample, or in relation to a standard like Trolox or Ascorbic Acid.
Experimental Protocols
Detailed methodologies for the three key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Workflow for DPPH Assay
Workflow for the DPPH radical scavenging assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound (this compound or its analog)
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Prepare a stock solution of the test compound and standard antioxidants in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Assay: In a 96-well plate, add a specific volume of the test sample or standard to a solution of DPPH in methanol. A control well should contain only the DPPH solution and methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.
Workflow for ABTS Assay
Workflow for the ABTS radical cation decolorization assay.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or phosphate buffer
-
Test compound
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay: Add the diluted ABTS•+ solution to the wells of a 96-well plate containing different concentrations of the test compound or Trolox.
-
Measurement: Measure the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the reducing power of the antioxidant.
Workflow for FRAP Assay
Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compound
-
Ferrous sulfate (FeSO₄) (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh and warmed to 37°C before use.
-
Assay: Add the FRAP reagent to the wells of a 96-well plate. Then, add the test compound or ferrous sulfate standard solutions at different concentrations.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the test sample is then determined from the standard curve and expressed as µmol of Fe(II) equivalents.
Conclusion
This guide provides a framework for comparing the antioxidant capacity of this compound with standard antioxidants. Due to the limited direct experimental data for this specific flavanone, the use of data from structurally similar compounds is a necessary alternative for preliminary assessment. The provided protocols and workflows offer a standardized approach for researchers to conduct their own comparative studies. Further experimental investigation is crucial to definitively determine the antioxidant potential of this compound and its standing relative to established antioxidants.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dpph assay ic50: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone and its structurally related analogs. Due to limited publicly available data on a systematic series of analogs of the primary compound, this guide leverages experimental data from various polymethoxyflavonoids to infer potential SAR principles. The focus is on anticancer and cytotoxic activities, with insights into the underlying molecular mechanisms and detailed experimental protocols.
I. Comparative Analysis of Cytotoxic Activity
The substitution pattern of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavanone scaffold is a critical determinant of biological activity. The number and position of these functional groups influence the molecule's lipophilicity, hydrogen-bonding capacity, and interaction with biological targets.
Key SAR Observations:
-
Hydroxylation at C5 and C7: The 5,7-dihydroxy pattern on the A-ring is a common feature in many biologically active flavonoids and is considered important for various activities.
-
B-Ring Substitution: The trimethoxy substitution at the 3', 4', and 5' positions of the B-ring is a key feature of the title compound. An increased number of methoxy groups on the B-ring has been shown in some cases to reduce cytotoxic activity against certain leukemia cells.[1] Conversely, specific methoxylation patterns can enhance efficacy.
-
Hydroxylation vs. Methoxylation: The presence of hydroxyl groups, particularly at the 5, 3', and 4' positions, appears to be crucial for enhancing biological activity.[1] For instance, 5,3',4'-trihydroxyflavone demonstrated potent activity against HL60 leukemia cells.[1]
-
C5-OH Group: While often considered important, the C5-OH group may be unfavorable for activity against certain gastric cancer cell lines.[2]
-
Halogenation: The introduction of halogens to the flavanone scaffold can enhance antimicrobial activity with low cytotoxicity.[3]
Quantitative Data on Cytotoxicity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and a selection of structurally related flavonoids against various human cancer cell lines. This data allows for a comparative assessment of the influence of different substitution patterns.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Carcinoma | 0.079 | |
| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) | MCF-7 | Breast Cancer | Potent | [1] |
| 5,3',4'-Trihydroxy-6,7,8-trimethoxyflavone (Sideritoflavone) | MCF-7 | Breast Cancer | 4.9 | [2] |
| 5,3'-Dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MCF-7 | Breast Cancer | 3.71 | [2] |
| 5,3'-Dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MDA-MB-231 | Breast Cancer | 21.27 | [2] |
| 4',5'-Dihydroxy-5,7,3'-trimethoxyflavone | HCC1954 | Breast Cancer | 8.58 | [2] |
| Xanthomicrol (5,4'-dihydroxy-6,7,8-trimethoxyflavone) | HCT116 | Colon Cancer | <15 | [2] |
| 5,3'-Dihydroxy-3,6,7,4'-tetramethoxyflavone (Casticin) | WEHI-3 | Mouse Leukemia | <1.0 | [2] |
| Tangeritin | AGS | Gastric Cancer | ~33.57 | [2] |
II. Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. It is essential to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin), in all experiments.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of living cells.[5]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[5] Remove the old medium from the cells and add the medium containing the test compounds. Incubate for the desired period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.[5]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.[6]
-
LDH Reaction: Add the LDH reaction mixture (commercially available kit) to each well containing the supernatant.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Stop Reaction: Add the stop solution provided in the kit.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).[7]
III. Signaling Pathways and Molecular Mechanisms
Polymethoxyflavonoids exert their anticancer effects through the modulation of various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The PI3K/Akt and NF-κB pathways are two of the most significant pathways targeted by these compounds.[4][8]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9] Its aberrant activation is a common feature in many cancers.[8] Several flavonoids have been shown to inhibit this pathway, leading to the induction of apoptosis and suppression of tumor growth.[8][9]
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by flavanone analogs.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a key role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Inhibition of this pathway is a promising strategy for cancer therapy.
Caption: The NF-κB signaling pathway and its inhibition by flavanone analogs.
IV. Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel flavanone analogs to establish their structure-activity relationship.
Caption: General workflow for SAR studies of flavanone analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo validation of in vitro findings for 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo and in vitro findings for 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone, a promising flavanone with neuroprotective properties. The in vivo data is primarily based on a key study investigating its effects on lead-induced neurotoxicity in rats, while the in vitro section details standard assays to evaluate its antioxidant and anti-inflammatory potential. This document aims to bridge the gap between laboratory findings and animal model validation, offering a valuable resource for preclinical research and development.
In Vivo Neuroprotective Effects: Summary of Findings
A pivotal study by Singh et al. (2024) investigated the neuroprotective effects of this compound (TMF) in a rat model of lead-induced neurotoxicity. The findings from this study demonstrate a significant in vivo validation of the compound's antioxidant and anti-inflammatory properties, which are often first identified through in vitro assays.[1][2]
Data from Animal Models
The following tables summarize the key in vivo findings as reported in the study by Singh et al. (2024). The data presented here is descriptive based on the study's abstract, as the full quantitative results were not publicly accessible. The study demonstrates that TMF treatment reversed the adverse effects of lead exposure on cognitive and motor functions and normalized key biochemical markers of oxidative stress and inflammation in the brain.[1]
Table 1: Effects of this compound on Behavioral Deficits in Lead-Exposed Rats
| Parameter | Lead Acetate Control Group | TMF Treated Group (5 and 10 mg/kg) | Alternative Neuroprotective Flavonoids (for comparison) |
| Cognitive Function (Morris Water Maze) | Impaired | Reversal of memory deficits | Hesperidin has shown to improve cognitive function in similar models. |
| Motor Function (Horizontal Bar Test) | Impaired | Reversal of motor deficits | Apigenin has demonstrated protective effects on motor function in neurotoxicity models. |
Table 2: Effects of this compound on Biochemical Markers in Rat Brain (Hippocampus and Cerebellum)
| Biomarker | Lead Acetate Control Group | TMF Treated Group (5 and 10 mg/kg) | Expected In Vitro Correlation |
| Lead (Pb) Levels | Increased | Normalized | Chelation activity |
| Thiobarbituric Acid Reactive Species (TBARS) | Increased | Normalized | Antioxidant (lipid peroxidation inhibition) |
| Reduced Glutathione (GSH) | Decreased | Normalized | Antioxidant (restoration of endogenous antioxidants) |
| Tumor Necrosis Factor-alpha (TNF-α) | Increased | Normalized | Anti-inflammatory (cytokine inhibition) |
| Interleukin-6 (IL-6) | Increased | Normalized | Anti-inflammatory (cytokine inhibition) |
| Monoamine Oxidase (MAO) A & B | Increased | Normalized | Monoaminergic modulation |
In Vitro Antioxidant and Anti-inflammatory Potential
The in vivo neuroprotective effects of this compound are strongly supported by its expected performance in various in vitro assays that measure antioxidant and anti-inflammatory activity. While specific in vitro data for this exact flavanone is limited in publicly available literature, the following protocols for standard assays are provided for researchers to validate these properties.
Experimental Protocols for In Vitro Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is colorimetric and can be measured by a decrease in absorbance at 517 nm.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
-
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compound at various concentrations to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3. Anti-Inflammatory Assay in Macrophage Cell Lines (e.g., RAW 264.7)
-
Principle: This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), in macrophages stimulated with lipopolysaccharide (LPS).
-
Protocol:
-
Culture RAW 264.7 macrophage cells in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Determine the dose-dependent inhibitory effect of the compound on the production of these inflammatory mediators.
-
Visualizing Mechanisms and Workflows
To further elucidate the experimental processes and the proposed mechanisms of action, the following diagrams are provided.
Conclusion
The in vivo study by Singh et al. (2024) provides strong evidence for the neuroprotective effects of this compound in a preclinical model of lead-induced neurotoxicity.[1] The observed reversal of behavioral deficits and normalization of key biochemical markers of oxidative stress and inflammation in vivo are consistent with the expected outcomes from in vitro antioxidant and anti-inflammatory assays. This guide provides researchers with a framework for further investigation, including detailed protocols for in vitro validation. The collective findings support the potential of this compound as a therapeutic candidate for neurodegenerative conditions involving oxidative stress and inflammation. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic efficacy in other models of neurodegeneration.
References
- 1. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7-dihydroxy-3?,4?,5?-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - CURIN [curin.chitkara.edu.in]
Comparative study of the anti-inflammatory effects of different trimethoxyflavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the anti-inflammatory properties of various trimethoxyflavones. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved in their mechanism of action. This document is intended to serve as a valuable resource for evaluating the therapeutic potential of this class of compounds.
Quantitative Performance Comparison
The anti-inflammatory efficacy of different trimethoxyflavones and relevant comparative compounds is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates greater potency.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Inducer | IC50 (µM) |
| 5,7,8-Trimethoxyflavone* | RAW 264.7 | LPS | 39.1[1] |
| 5,6,7-Trimethoxyflavone | RAW 264.7 | LPS | 13.5[2] |
| Luteolin | RAW 264.7 | LPS | 17.1[1][3] |
| Apigenin | RAW 264.7 | LPS | >100[1] |
| Indomethacin | RAW 264.7 | LPS | 56.8[1] |
*Note: Data for 5,7,8-Trimethoxyflavone is used as a proxy for 3,5,7-Trimethoxyflavone due to the lack of specific publicly available IC50 data for the latter in this assay. Both are closely related polymethoxyflavones.[1]
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
| Compound | Target | Cell Line | Inducer | IC50 (µM) / Inhibition |
| 3,5,7-Trimethoxyflavone | TNF-α, IL-6 | HDFs | TNF-α | Inhibition observed, IC50 not reported |
| 5,6,7-Trimethoxyflavone | TNF-α, IL-6 | RAW 264.7 | LPS | Dose-dependent inhibition of mRNA expression[4] |
| 5,7-dihydroxy-3',4',5'-trimethoxyflavone | TNF-α, IL-6 | Rat Hippocampus & Cerebellum | Lead Acetate | Significant reduction in protein levels[5] |
| Luteolin | TNF-α | MH-S | LPS | ~15 |
| Dexamethasone | TNF-α | Bovine Glomerular Endothelial Cells | TNF-α | 0.8 nM[2] |
Table 3: Inhibition of Cyclooxygenase-2 (COX-2) Activity
| Compound | Assay Type | IC50 (µM) |
| 5,6,7-Trimethoxyflavone | Western Blot (Expression) | Inhibition of expression observed, IC50 not reported[6][4] |
| 2-(2',4',6'-trimethoxyphenyl)-thiazole derivatives | Enzyme Inhibition | 23.26 - 28.87 (for most active derivatives)[7] |
| Celecoxib (Standard) | Enzyme Inhibition | 0.04[8] |
| Indomethacin (Standard) | Enzyme Inhibition | 2.8[1] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of trimethoxyflavones are primarily mediated through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Workflow for Evaluating Anti-inflammatory Activity
The general workflow for assessing the anti-inflammatory potential of trimethoxyflavones involves cell culture, induction of an inflammatory response, treatment with the compounds of interest, and subsequent measurement of inflammatory markers.
NF-κB Signaling Pathway
The NF-κB signaling cascade is a critical pathway in the inflammatory response. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the inhibitor of κB (IκB) is phosphorylated and subsequently degraded. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Trimethoxyflavones have been shown to suppress this pathway.[6][4]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of inflammation. It consists of a cascade of protein kinases, including JNK, ERK, and p38. Inflammatory stimuli activate this cascade, leading to the phosphorylation and activation of transcription factors that promote the expression of inflammatory mediators. Trimethoxyflavones have been observed to suppress the phosphorylation of key MAPK proteins.[6][9]
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[1] Pre-treat the cells with varying concentrations of trimethoxyflavones or comparator compounds for 1 hour.
-
Inflammatory Stimulation: Induce NO production by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 18-24 hours.[1][10]
-
Griess Reaction:
-
Transfer 50-100 µL of cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader.[11][12] The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)
This protocol describes the quantification of TNF-α and IL-6 in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a series of known concentrations of recombinant TNF-α or IL-6 standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will change to yellow.
-
Quantification: Measure the absorbance at 450 nm. The cytokine concentration in the samples is determined from the standard curve.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This method detects the expression and phosphorylation status of key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-JNK, p-p38, p-ERK) signaling pathways.
-
Cell Lysis and Protein Quantification: After treatment and stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-JNK, total JNK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Head-to-Head Comparison: 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone vs. Celecoxib in a Neuroinflammatory Disease Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the investigational flavonoid, 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone (TMF), and the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. The comparison focuses on their respective efficacy and mechanisms of action in preclinical models of neuroinflammation and neurotoxicity.
Executive Summary
This compound demonstrates a multi-faceted neuroprotective profile, encompassing anti-inflammatory, antioxidant, and chelating properties. In a rat model of lead-induced neurotoxicity, TMF effectively mitigated cognitive and motor deficits while normalizing key biochemical markers of inflammation and oxidative stress. Celecoxib, a selective COX-2 inhibitor, has shown efficacy in reducing neuroinflammation in various models, including lipopolysaccharide (LPS)-induced neuroinflammation, primarily through the suppression of pro-inflammatory cytokine production. This guide presents a side-by-side analysis of their performance based on available experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from key studies, providing a direct comparison of the effects of TMF and Celecoxib on critical biomarkers of neuroinflammation and oxidative stress.
Table 1: Effect on Pro-inflammatory Cytokines in Rodent Brain Tissue
| Compound | Disease Model | Dosage | TNF-α Reduction | IL-6 Reduction | IL-1β Reduction | Reference |
| This compound | Lead-induced neurotoxicity (Rats) | 5 and 10 mg/kg, oral | Statistically significant reduction | Statistically significant reduction | Not Reported | [1] |
| Celecoxib | LPS-induced neuroinflammation (Rats) | 20 mg/kg, i.p. | Statistically significant reduction | Not Reported in this study | Statistically significant reduction | [2][3] |
Table 2: Effect on Markers of Oxidative Stress and Neuroprotection
| Compound | Disease Model | Key Biomarker | Effect | Reference |
| This compound | Lead-induced neurotoxicity (Rats) | Thiobarbituric acid reactive species (TBARS) | Statistically significant reduction | [1] |
| Reduced Glutathione (GSH) | Statistically significant restoration | [1] | ||
| Monoamine Oxidase (MAO) A & B | Normalized levels | [1] | ||
| Celecoxib | LPS-induced neuroinflammation (Rats) | Activated Microglia and Astrocytes | Statistically significant reduction in number | [2] |
| Phosphorylated-p38 MAPK | Statistically significant reduction | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This compound: Lead-Induced Neurotoxicity Model in Rats
-
Animal Model: Male Wistar rats were administered lead acetate (100 mg/kg, orally) daily for 30 days to induce neurotoxicity. TMF was administered orally at doses of 5 and 10 mg/kg 30 minutes after lead acetate administration.[1]
-
Behavioral Assessment: Cognitive and motor functions were evaluated using the Morris Water Maze and horizontal bar tests.[1]
-
Biochemical Analysis: Following the treatment period, animals were sacrificed, and brain tissues (hippocampus and cerebellum) were collected for biochemical analysis.
-
Cytokine Measurement: Levels of TNF-α and IL-6 in brain homogenates were quantified using commercially available ELISA kits.[1]
-
Oxidative Stress Markers: TBARS levels were measured as an indicator of lipid peroxidation. GSH levels were determined to assess the antioxidant status.[1]
-
Monoamine Oxidase (MAO) Activity: The activity of MAO-A and MAO-B was assayed in brain mitochondria.[1]
-
Celecoxib: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Neonatal Rats
-
Animal Model: Neonatal Sprague-Dawley rats were administered a systemic injection of LPS (1 mg/kg, i.p.) to induce brain inflammation. Celecoxib (20 mg/kg, i.p.) was administered either before or after the LPS challenge.[2]
-
Cytokine Measurement: Brain concentrations of IL-1β and TNF-α were determined using specific ELISA kits at 6 and 24 hours post-LPS injection.[2]
-
Immunohistochemistry: The number of activated microglia and astrocytes in the brain was quantified by immunohistochemical staining for specific markers (e.g., Iba1 for microglia, GFAP for astrocytes).[2]
-
Western Blotting: The protein levels of phosphorylated-p38 MAPK were analyzed by Western blotting of brain tissue lysates to assess the activation of this key inflammatory signaling pathway.[2]
Mandatory Visualization
Signaling Pathways
Caption: Comparative signaling pathways of TMF and Celecoxib in neuroinflammation.
Experimental Workflow
Caption: General experimental workflow for comparing TMF and Celecoxib.
Conclusion
Both this compound and Celecoxib demonstrate significant potential in mitigating neuroinflammation in preclinical models. TMF appears to offer a broader spectrum of action, targeting oxidative stress and exhibiting chelating properties in addition to its anti-inflammatory effects. This suggests its potential as a multi-target therapeutic agent for complex neurodegenerative diseases where various pathological processes are intertwined. Celecoxib, as a selective COX-2 inhibitor, provides a more targeted anti-inflammatory approach.
Further head-to-head studies in the same disease model are warranted to directly compare their efficacy and to elucidate the relative contributions of their distinct mechanisms of action to their overall neuroprotective effects. The data presented in this guide serves as a valuable resource for researchers and drug development professionals in designing future studies and in the continued exploration of novel therapeutics for neuroinflammatory and neurodegenerative disorders.
References
- 1. Celecoxib attenuates systemic lipopolysaccharide-induced brain inflammation and white matter injury in the neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CELECOXIB ATTENUATES SYSTEMIC LIPOPOLYSACCHARIDE-INDUCED BRAIN INFLAMMATION AND WHITE MATTER INJURY IN THE NEONATAL RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Synergistic Therapeutic Potential of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synergistic effects of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone is limited in publicly available literature. This guide provides a comparative analysis based on studies of structurally similar polymethoxyflavones (PMFs), such as tangeretin and nobiletin, to infer the potential synergistic activities of the target compound.
Introduction
Polymethoxyflavones (PMFs), a class of flavonoids predominantly found in citrus peels, have garnered significant attention for their diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Emerging research indicates that the efficacy of these compounds can be substantially enhanced when used in combination with other therapeutic agents, leading to synergistic effects. This guide presents an objective comparison of the synergistic potential of PMFs with various compounds, supported by experimental data, to provide a framework for future research and drug development.
Synergistic Anticancer Effects
PMFs have demonstrated the ability to synergistically enhance the cytotoxicity of various chemotherapeutic drugs against several cancer cell lines. The primary mechanisms underlying this synergy often involve the modulation of key signaling pathways, such as PI3K/Akt, the inhibition of drug efflux pumps like P-glycoprotein (P-gp), and the induction of apoptosis and autophagy.
Quantitative Data Summary: Anticancer Synergy
The following tables summarize the quantitative data from studies evaluating the synergistic effects of tangeretin and nobiletin with common anticancer drugs. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of Tangeretin with Anticancer Drugs
| Cell Line | Combination Agent | IC50 (Tangeretin) | IC50 (Combination Agent) | IC50 (Combination) | Combination Index (CI) | Key Findings | Reference |
| MCF-7 (Breast Cancer) | Doxorubicin | Not cytotoxic alone | 0.133 µM | 0.114 µM (with 10 µM Quercetin) | < 1 | Potentiation of doxorubicin's cytotoxic effect. | [1] |
| MCF-7 (Doxorubicin-Resistant) | Doxorubicin | Not specified | 4.0 µM | 9-fold reduction in doxorubicin IC50 (with Quercetin) | < 1 | Overcomes doxorubicin resistance. | [1] |
| MCF-7 (Breast Cancer) | Doxorubicin | >100 µM | Not specified | Increased growth inhibition from 34% to 69% (with 100 µM Tangeretin) | Not Calculated | Tangeretin enhances doxorubicin-induced cell death. | [2][3] |
*Note: Data for Quercetin, a structurally related flavonoid, is used as a proxy due to the lack of specific CI values for tangeretin with doxorubicin in the available literature.
Table 2: Synergistic Effects of Nobiletin with Anticancer Drugs
| Cell Line | Combination Agent | IC50 (Nobiletin) | IC50 (Combination Agent) | Combination Index (CI) | Key Findings | Reference | |---|---|---|---|---|---| | A549 (Non-Small Cell Lung Cancer) | Paclitaxel & Carboplatin | Not specified | Not specified | Synergistic (Isobologram analysis) | Nobiletin enhances the inhibitory effect of paclitaxel. |[4] | | H460 (Non-Small Cell Lung Cancer) | Paclitaxel & Carboplatin | Not specified | Not specified | Synergistic (Isobologram analysis) | Nobiletin enhances the inhibitory effect of paclitaxel. |[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the PMF, the combination agent, and the combination of both for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance is then measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves. The synergistic effect is quantified by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.
Signaling Pathways and Mechanisms
The synergistic anticancer effects of PMFs are often attributed to their ability to modulate critical signaling pathways.
Caption: PMFs can inhibit the PI3K/Akt pathway, a key regulator of cell survival and proliferation.
Synergistic Antimicrobial Effects
PMFs have also been shown to work in synergy with conventional antibiotics to combat resistant bacterial strains. This synergistic action is often attributed to the ability of PMFs to disrupt the bacterial cell membrane, inhibit efflux pumps, and interfere with bacterial signaling pathways.
Quantitative Data Summary: Antimicrobial Synergy
The Fractional Inhibitory Concentration Index (FICI) is used to quantify the synergistic effect of antimicrobial combinations. A FICI of ≤ 0.5 is indicative of synergy.
Table 3: Synergistic Effects of Plant Extracts/Flavonoids with Antibiotics
| Bacterial Strain | Combination Agents | MIC (Agent A) | MIC (Agent B) | FICI | Key Findings | Reference |
| S. aureus | M. malabathricum leaf extract + Gentamicin | Not specified | Not specified | 0.5 | Synergistic activity against S. aureus. | [5] |
| E. coli | M. malabathricum leaf extract + Gentamicin | Not specified | Not specified | 0.5 | Synergistic activity against E. coli. | [5] |
*Note: Data from a plant extract rich in flavonoids is presented here as a representative example of synergy with gentamicin.
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.
-
Preparation of Antimicrobials: Serial dilutions of two antimicrobial agents (e.g., a PMF and an antibiotic) are prepared.
-
Plate Setup: In a 96-well microtiter plate, the dilutions of the first agent are added to the wells horizontally, and the dilutions of the second agent are added vertically, creating a checkerboard of concentration combinations.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) A FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent effect, and FICI > 4 indicates antagonism.
Caption: Workflow for assessing antimicrobial synergy using the checkerboard assay.
Synergistic Anti-inflammatory Effects
PMFs can also exhibit synergistic anti-inflammatory effects when combined with other anti-inflammatory agents, such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This synergy is often mediated through the downregulation of pro-inflammatory signaling pathways like NF-κB.
Quantitative Data Summary: Anti-inflammatory Synergy
Table 4: Enhanced Anti-inflammatory Effects of NSAID Conjugates with a Trimethoxybenzyl Moiety
| Parent NSAID | Reduction in Rat Paw Edema (Parent Drug) | Reduction in Rat Paw Edema (Conjugate) | Key Findings | Reference |
| Ibuprofen | 36% | 67% | The trimethoxybenzyl moiety significantly enhances the anti-inflammatory activity of ibuprofen. | [6] |
| Ketoprofen | 47% | 91% | The trimethoxybenzyl moiety significantly enhances the anti-inflammatory activity of ketoprofen. | [6] |
Signaling Pathways and Mechanisms
The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory effects of flavonoids.
Caption: PMFs can inhibit the NF-κB pathway, reducing the expression of pro-inflammatory genes.[7][8]
Conclusion
The available evidence strongly suggests that polymethoxyflavones, including by inference this compound, hold significant potential as synergistic agents in combination therapies. Their ability to enhance the efficacy of anticancer drugs, overcome antibiotic resistance, and augment anti-inflammatory responses warrants further investigation. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for future preclinical and clinical studies aimed at unlocking the full therapeutic potential of these natural compounds.
References
- 1. Effect of quercetin on doxorubicin cytotoxicity in sensitive and resistant human MCF7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic antitumor effect of a combination of paclitaxel and carboplatin with nobiletin from Citrus depressa on non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Highest Dosage Combination Activity Screening from the Leaf Fraction of Melastoma malabathricum with Antibiotic Gentamicin and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol [mdpi.com]
- 7. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone, ensuring compliance with general safety protocols for chemical waste.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on information for similar compounds, the following PPE is recommended.
| Personal Protective Equipment (PPE) | Specifications & Purpose | Citations |
| Eye Protection | Chemical safety goggles or glasses with side shields. | [1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | [1][4] |
| Body Protection | A standard laboratory coat. | [1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if creating dust. | [1][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[6] All materials contaminated with this compound, including the pure chemical, solutions, and contaminated labware, should be treated as hazardous chemical waste.[1][6]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound solid in a designated, leak-proof, and clearly labeled solid waste container.[6] This includes contaminated items such as weighing paper, gloves, and pipette tips.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container.[6] Do not mix aqueous solutions with solvent-based solutions unless compatibility is confirmed.[1]
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1] After rinsing, deface the original label before disposing of the container as regular waste, if permitted by your institution.[1]
2. Waste Container Management:
-
Compatibility: Ensure the waste container material is compatible with the chemical waste. For instance, do not store strong acids in metal containers.[2]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6] Approximate concentrations and other components should also be listed.[2]
-
Closure: Keep waste containers tightly closed except when adding waste.[2]
3. Storage:
-
Store waste containers in a designated and secure area, away from incompatible materials to prevent accidental reactions.[1][5]
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.[5]
4. Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1]
-
Do not attempt to transport hazardous waste yourself.[1]
-
Follow all institutional procedures for documenting and requesting waste pickup.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Evacuate personnel from the immediate area.[9]
-
Ensure adequate ventilation.[9]
-
Wear appropriate PPE, including chemical-impermeable gloves.[9]
-
Prevent the chemical from entering drains or waterways.[9]
-
For solid spills, carefully sweep or scoop the material into a suitable container for disposal. Avoid generating dust.[3]
-
For liquid spills, absorb with an inert material and place in a designated chemical waste container.
-
Clean the affected area thoroughly.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. benchchem.com [benchchem.com]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. carlroth.com [carlroth.com]
- 9. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guidance for Handling 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone, including operational procedures and disposal plans. The following guidance is based on available safety data for this compound and analogous flavonoids to ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
The following table summarizes the essential PPE for handling this compound:
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | With side-shields, conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from dust particles and accidental splashes.[1] |
| Skin Protection | Chemical-resistant gloves | Tested according to EN 374.[1] Nitrile gloves are a suitable option. | Prevents direct skin contact with the compound.[1] |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination.[1] | |
| Respiratory Protection | Particulate Respirator | P1 filter (filters at least 80% of airborne particles) or equivalent.[1] | Necessary when handling the powder form to avoid inhalation of dust.[1] |
Operational Plan: Handling Procedures
Safe handling practices are critical to minimize exposure and ensure a safe laboratory environment. The following step-by-step procedures should be followed:
Preparation:
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Assemble all necessary equipment and materials before handling the compound.
-
Put on all required personal protective equipment as detailed in the table above.
-
Have a chemical spill kit readily accessible.
Handling the Compound:
-
Avoid the formation of dust when handling the solid form.[1]
-
If weighing the powder, do so in a contained environment to minimize dust dispersion.[1]
-
Use a spatula for transferring the solid to prevent spills. Avoid pouring directly from the container.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Keep the container tightly closed when not in use.
Contingency Plan: First Aid and Accidental Release
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Accidental Release Measures:
-
Avoid dust formation and breathing vapors, mist, or gas.[2]
-
Ensure adequate ventilation and remove all sources of ignition.[2]
-
Use personal protective equipment, including chemical-impermeable gloves.[2]
-
Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]
-
For containment and cleanup, sweep up the solid material and place it in a suitable, closed container for disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Chemical: Dispose of the compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: Items such as gloves, wipes, and weighing papers that are contaminated with the chemical should be placed in a sealed, labeled bag and disposed of as chemical waste.[1]
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of as regular waste or as per institutional guidelines.[1]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
